4-Methyl-2-pyridyl Trifluoromethanesulfonate
Description
Properties
IUPAC Name |
(4-methylpyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-2-3-11-6(4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJRVRRUXHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446137 | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179260-78-7 | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, valued for its high reactivity and utility in constructing complex molecular architectures.[1] As a member of the pyridyl triflate family, it serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethanesulfonate (triflate) group, a powerful leaving group, activates the pyridine ring for nucleophilic substitution. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 4-Methyl-2-pyridyl trifluoromethanesulfonate, with a focus on its applications in pharmaceutical and agrochemical research.[1]
Core Chemical Properties
4-Methyl-2-pyridyl trifluoromethanesulfonate is a colorless to light yellow or light orange clear liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 179260-78-7 | [2] |
| Molecular Formula | C₇H₆F₃NO₃S | [2] |
| Molecular Weight | 241.18 g/mol | [2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
| Density | 1.42 g/mL | |
| Refractive Index (n20/D) | 1.44 | |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, air and heat sensitive | [2] |
Synthesis
The synthesis of 4-Methyl-2-pyridyl trifluoromethanesulfonate typically involves the reaction of 4-methyl-2-hydroxypyridine with a triflating agent. A general and efficient method for the preparation of aryl and heteroaryl triflates is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or acetonitrile (MeCN) at low temperatures to control the exothermic reaction.
A representative, though not specific, experimental protocol for the synthesis of a pyridyl triflate is as follows:
General Protocol for the Synthesis of Pyridyl Triflates:
-
To a solution of the corresponding hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a base such as pyridine (1.1 eq.) is added.
-
Trifluoromethanesulfonic anhydride (1.1 eq.) is then added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyridyl triflate.
Spectroscopic Data (Analogous Compounds)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The pyridine protons would appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the positions of the methyl and triflate groups.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1420-1380 cm⁻¹ and 1220-1140 cm⁻¹. Vibrations associated with the C-F bonds of the trifluoromethyl group would also be prominent.
Reactivity and Applications in Drug Development
4-Methyl-2-pyridyl trifluoromethanesulfonate is a key intermediate in the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many pharmaceutical and agrochemical agents.[1][3] Its high reactivity stems from the excellent leaving group ability of the triflate anion, facilitating various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Pyridyl triflates are effective coupling partners in Suzuki-Miyaura reactions, allowing for the formation of C-C bonds with boronic acids or their esters. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
A reaction vessel is charged with the pyridyl triflate (1.0 eq.), a boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., toluene, dioxane, or DME/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl or heteroaryl halides/triflates and amines. This reaction is of paramount importance in the synthesis of countless nitrogen-containing drug molecules. 4-Methyl-2-pyridyl trifluoromethanesulfonate can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
An oven-dried reaction tube is charged with the pyridyl triflate (1.0 eq.), an amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
A degassed anhydrous solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred for the required time.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathway and Experimental Workflow Context
While direct studies on the biological activity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate are not extensively documented, its utility as a synthetic intermediate allows for the creation of molecules that modulate specific biological pathways. For instance, substituted pyridines are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.
A hypothetical experimental workflow for the discovery of a kinase inhibitor using 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a building block could involve its use in a Suzuki-Miyaura coupling to generate a library of substituted pyridines. These compounds would then be screened for their ability to inhibit a target kinase in a biochemical assay. A hit compound from this screen could then be further evaluated in cell-based assays to determine its effect on downstream signaling and cellular proliferation.
One relevant signaling pathway where pyridine derivatives have shown activity is the neuregulin/ErbB4 pathway.[4] ErbB4 is a receptor tyrosine kinase involved in cell growth, differentiation, and migration, and its dysregulation has been implicated in cancer and neurological disorders. A potent inhibitor of this pathway, a complex pyridine, was discovered through a diversity-oriented synthesis approach.[4] This highlights the potential for novel pyridine-based compounds, accessible through intermediates like 4-Methyl-2-pyridyl Trifluoromethanesulfonate, to modulate critical signaling cascades.
Safety Information
4-Methyl-2-pyridyl trifluoromethanesulfonate is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
Conclusion
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable and highly reactive building block for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its ability to readily participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an essential tool for accessing a diverse range of substituted pyridine derivatives. A thorough understanding of its chemical properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this versatile reagent in the development of novel and impactful molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-2-pyridyl Trifluoromethanesulfonate | 179260-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
This guide provides a comprehensive overview of the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a versatile reagent in organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the successful preparation of this compound.
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] Its preparation is typically achieved through the triflation of the corresponding pyridinol precursor, 4-methyl-2-pyridone. This process involves the reaction of the pyridone with a powerful triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a suitable base.[2]
Reaction Scheme
The overall transformation for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is depicted below:
-
Starting Material: 4-Methyl-2-pyridone
-
Reagent: Trifluoromethanesulfonic anhydride (Tf₂O)
-
Base: Pyridine or Triethylamine
-
Product: 4-Methyl-2-pyridyl Trifluoromethanesulfonate
The reaction proceeds via the O-acylation of the pyridone tautomer with trifluoromethanesulfonic anhydride. The base is crucial for neutralizing the trifluoromethanesulfonic acid byproduct generated during the reaction.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
| Parameter | Value | Notes |
| Starting Material | 4-Methyl-2-pyridone | 1.0 equivalent |
| Triflating Agent | Trifluoromethanesulfonic anhydride | 1.1 - 1.5 equivalents |
| Base | Pyridine or Triethylamine | 1.2 - 2.0 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.[2] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70 - 90% | Yields can vary based on the purity of reagents and the efficiency of the workup and purification steps. Yields for similar pyridyl triflate syntheses are often high. |
| Purification Method | Flash column chromatography | Silica gel is the typical stationary phase. |
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reagents:
-
4-Methyl-2-pyridone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for flash chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methyl-2-pyridone (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (or triethylamine) (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Triflating Agent: While stirring vigorously, add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise via a dropping funnel over a period of 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Methyl-2-pyridyl Trifluoromethanesulfonate as the final product.
Safety Precautions
-
Trifluoromethanesulfonic anhydride is a highly reactive and corrosive reagent. It should be handled with extreme care in a well-ventilated fume hood.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and should be cooled appropriately during the addition of the triflating agent.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Caption: Synthesis workflow for 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
References
CAS 179260-78-7 structural information
An In-depth Technical Guide to 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (CAS 179260-78-7)
This technical guide provides comprehensive structural information, physicochemical properties, and key synthetic applications for the compound identified by CAS number 179260-78-7, known as 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Structure and Identifiers
4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is a pyridine derivative featuring a trifluoromethanesulfonate (triflate) group at the 2-position and a methyl group at the 4-position. The triflate group is an excellent leaving group, making this compound a valuable reagent in cross-coupling reactions.
| Identifier | Value |
| CAS Number | 179260-78-7 |
| IUPAC Name | (4-methylpyridin-2-yl) trifluoromethanesulfonate |
| Synonyms | 4-Methyl-2-pyridyl Trifluoromethanesulfonate, Trifluoromethanesulfonic Acid 4-Methyl-2-pyridyl Ester |
| Molecular Formula | C₇H₆F₃NO₃S |
| SMILES | Cc1ccnc(OS(=O)(=O)C(F)(F)F)c1 |
| InChI | InChI=1S/C7H6F3NO3S/c1-5-2-3-11-6(4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 |
| InChIKey | AZUJRVRRUXHHDV-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 241.18 g/mol [1] |
| Appearance | Colorless to light yellow to light orange clear liquid[1] |
| Density | 1.42 g/mL[1] |
| Refractive Index | n20/D 1.44[1] |
| Melting Point | Below room temperature (as it is a liquid) |
| Boiling Point | Data not available |
| Solubility | Soluble in polar organic solvents |
Synthesis and Reactivity
4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is typically synthesized from the corresponding 4-methyl-2-hydroxypyridine. The hydroxyl group is converted to the triflate ester by reaction with trifluoromethanesulfonic anhydride or a related triflating agent.
Logical Workflow for Synthesis
Caption: General synthetic scheme for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine.
Key Applications in Organic Synthesis
The primary utility of 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine lies in its application as an electrophile in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The triflate group serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds.[4] This makes the compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Experimental Protocols
Representative Synthesis of a Pyridyl Triflate
While a specific protocol for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is not detailed in the searched literature, the following is a general procedure for the synthesis of a related pyridyl triflate that can be adapted.
Reaction: 2-Hydroxypyridine derivative to 2-Pyridyl triflate.
Materials:
-
2-Hydroxypyridine derivative
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve the 2-hydroxypyridine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or another non-nucleophilic base) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl triflate.
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction using a pyridyl triflate like 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature detailing the biological activity or associated signaling pathways for 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry and drug discovery.
-
Pyridine Ring: The pyridine scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[2][5]
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl group into a molecule can significantly alter its physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] Many successful drugs contain a trifluoromethyl group.
Given the presence of these pharmacologically relevant moieties and its utility as a synthetic building block, 4-Methyl-2-(trifluoromethanesulfonyl)oxypyridine is a valuable compound for the synthesis of novel molecules with potential therapeutic applications.[1] Further research is required to elucidate any intrinsic biological activity of this specific compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]
- 3. CAS#:2200650-58-2 | 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyridyl Triflates
For Researchers, Scientists, and Drug Development Professionals
Pyridyl triflates have emerged as versatile and highly reactive intermediates in modern organic synthesis. Their unique combination of a pyridine core, a common motif in pharmaceuticals, and the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group makes them invaluable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of pyridyl triflates, with a focus on their synthesis, reactivity in key cross-coupling reactions, and practical experimental considerations.
Physical and Spectroscopic Properties
Pyridyl triflates are typically liquids or low-melting solids at room temperature. They are generally soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Due to their sensitivity to air and heat, it is recommended to store them under an inert atmosphere at refrigerated temperatures.
Table 1: Physical Properties of Unsubstituted Pyridyl Triflates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Pyridyl Triflate | 65007-00-3 | C₆H₄F₃NO₃S | 227.16 | Liquid | 108 / 25 | 1.477 | 1.435 |
| 3-Pyridyl Triflate | 107658-27-5 | C₆H₄F₃NO₃S | 227.16 | Liquid | Not widely reported | Not widely reported | Not widely reported |
| 4-Pyridyl Triflate | Not widely reported | C₆H₄F₃NO₃S | 227.16 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Table 2: Spectroscopic Data for Unsubstituted Pyridyl Triflates
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Pyridyl Triflate | 8.63 (dd, 1H), 7.94 (dt, 1H), 7.50 (m, 2H) | 150.3, 146.0, 139.7, 126.8, 125.7, 125.5, 121.4, 117.1, 112.8 | 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710 |
| 3-Pyridyl Triflate | 8.68 (d, 1H), 8.63 (dd, 1H), 7.82 (ddd, 1H), 7.42 (dd, 1H) | Not widely reported | Not widely reported |
| 4-Pyridyl Triflate | Not widely reported | Not widely reported | Not widely reported |
Synthesis of Pyridyl Triflates
The two primary methods for the synthesis of pyridyl triflates involve the triflation of hydroxypyridines or the diazotization of aminopyridines.
From Hydroxypyridines
This is the most common method, utilizing a triflating agent such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base.
From Aminopyridines
Chemical Reactivity: Cross-Coupling Reactions
The triflate group is an excellent leaving group, making pyridyl triflates highly effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to their utility in constructing C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a pyridyl triflate and an organoboron compound. It is widely used in the synthesis of biaryl and vinylpyridine derivatives.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aminopyridines, which are prevalent in medicinal chemistry.
Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds by coupling pyridyl triflates with alkenes, leading to the synthesis of substituted vinylpyridines.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, coupling pyridyl triflates with terminal alkynes to produce pyridyl-substituted alkynes.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for the Synthesis of Pyridyl Triflates from Hydroxypyridines
Detailed Protocol:
-
To a solution of the hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere at 0 °C, add a suitable base such as pyridine (1.5-2.0 eq).
-
Slowly add triflic anhydride (1.1-1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude pyridyl triflate can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Pyridyl Triflates
Detailed Protocol:
-
To a reaction vessel, add the pyridyl triflate (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add an anhydrous solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Pyridyl Triflates
Detailed Protocol:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Add the pyridyl triflate (1.0 eq) and the amine (1.1-1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Heck Reaction of Pyridyl Triflates
Detailed Protocol:
-
To a reaction vessel, add the pyridyl triflate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the alkene (1.1-1.5 eq) and an anhydrous solvent such as DMF or acetonitrile.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling of Pyridyl Triflates
Detailed Protocol:
-
To a reaction vessel, add the pyridyl triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., Et₃N or iPr₂NH).
-
Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
Pyridyl triflates are powerful and versatile reagents in organic synthesis, enabling the efficient construction of a wide array of pyridine-containing molecules. Their straightforward synthesis and high reactivity in key cross-coupling reactions make them indispensable tools for researchers in drug discovery and materials science. A thorough understanding of their physical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for their successful application in the laboratory.
References
Stability and Storage of 4-Methyl-2-pyridyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile and highly reactive reagent frequently employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility as a potent electrophile and the trifluoromethanesulfonate (triflate) group's excellent leaving group ability make it invaluable for forming carbon-carbon and carbon-heteroatom bonds. However, its high reactivity necessitates a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure its integrity and safe use. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methyl-2-pyridyl trifluoromethanesulfonate, supported by available data and established chemical principles.
Chemical Stability
The stability of 4-Methyl-2-pyridyl trifluoromethanesulfonate is influenced by several factors, primarily its sensitivity to moisture, temperature, and incompatible materials. The triflate group, being a strong electron-withdrawing group, renders the pyridyl ring susceptible to nucleophilic attack.
Hydrolytic Stability: The most significant factor affecting the stability of 4-Methyl-2-pyridyl trifluoromethanesulfonate is its susceptibility to hydrolysis. Like other triflate esters, it readily reacts with water, leading to the formation of 4-methyl-2-pyridone and trifluoromethanesulfonic acid. This decomposition pathway not only consumes the reagent but also introduces acidic byproducts that can catalyze further degradation or interfere with subsequent chemical transformations. It is, therefore, imperative to handle the compound under anhydrous conditions.
Thermal Stability: While specific data on the thermal decomposition of 4-Methyl-2-pyridyl trifluoromethanesulfonate is not extensively available in the public domain, triflate esters are known to be thermally labile. Elevated temperatures can promote decomposition, potentially leading to the formation of undesired byproducts. Adherence to recommended low-temperature storage is crucial to minimize thermal degradation.
Reactivity and Incompatibilities: 4-Methyl-2-pyridyl trifluoromethanesulfonate is a powerful electrophile and will react with a wide range of nucleophiles. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and ensuring the safe use of 4-Methyl-2-pyridyl trifluoromethanesulfonate. The following guidelines are based on manufacturer recommendations and general best practices for handling reactive chemical reagents.
Quantitative Storage Recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C[1] | To minimize thermal decomposition and maintain long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, opaque glass container | To protect from moisture and light. |
Experimental Protocols: General Handling Procedures
-
Inert Atmosphere: All manipulations of 4-Methyl-2-pyridyl trifluoromethanesulfonate should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent exposure to moisture and air.
-
Anhydrous Solvents and Reagents: Ensure all solvents, reagents, and glassware are rigorously dried before use to prevent hydrolysis of the triflate.
-
Personal Protective Equipment (PPE): Due to its reactivity and potential hazards, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Dispensing: Use dry, clean syringes or cannulas for transferring the liquid reagent. Avoid cross-contamination.
-
Waste Disposal: Dispose of any unused material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of 4-Methyl-2-pyridyl trifluoromethanesulfonate to ensure safety and reagent integrity.
Caption: Workflow for the proper storage and handling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Conclusion
4-Methyl-2-pyridyl trifluoromethanesulfonate is a powerful synthetic tool, but its utility is directly linked to its proper handling and storage. The primary stability concerns are its sensitivity to moisture and elevated temperatures. By adhering to the recommended storage conditions of 2-8 °C under an inert atmosphere and following rigorous anhydrous handling techniques, researchers can ensure the reagent's integrity, obtain reliable experimental results, and maintain a safe laboratory environment. This guide provides the foundational knowledge for the safe and effective use of this important chemical compound in research and development.
References
An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a versatile and reactive reagent increasingly utilized in organic synthesis and drug development. This document details its chemical properties, safety and handling protocols, and its application in synthetic methodologies, with a focus on providing practical information for laboratory use.
Introduction
4-Methyl-2-pyridyl Trifluoromethanesulfonate, also known as Trifluoromethanesulfonic acid 4-methyl-2-pyridyl ester, is an organic compound that serves as a powerful electrophilic reagent.[1][2] Its utility stems from the trifluoromethanesulfonate (triflate) group, an excellent leaving group, which facilitates a variety of nucleophilic substitution and cross-coupling reactions.[2] This reactivity profile makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries for the modification of biologically active compounds.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 179260-78-7 | [1][2] |
| Molecular Formula | C₇H₆F₃NO₃S | [1][2] |
| Molecular Weight | 241.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |
| Density | 1.42 g/mL | [2] |
| Refractive Index (n20D) | 1.44 | [2] |
| Purity | ≥ 97% (GC) | [1][2] |
Safety and Handling
The safe handling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is of paramount importance due to its reactive nature. While a specific, detailed Safety Data Sheet (SDS) should always be consulted, the following guidelines are based on information for structurally related compounds such as methyl trifluoromethanesulfonate and pyridinium trifluoromethanesulfonate.
Hazard Identification
Based on data for analogous compounds, 4-Methyl-2-pyridyl Trifluoromethanesulfonate should be considered a hazardous substance with the following potential hazards:
-
Flammable liquid and vapor. [3]
-
Harmful if swallowed, in contact with skin, or if inhaled. [3]
-
Causes skin irritation and serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a splash risk, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used. |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2 - 8 °C.[2] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Experimental Protocols
Synthesis of Aryl Triflates
General Procedure for Aryl Triflate Synthesis:
-
Dissolve the corresponding phenol (e.g., 4-methyl-2-hydroxypyridine) in a biphasic mixture of a suitable organic solvent (e.g., toluene) and an aqueous base (e.g., 30% K₃PO₄).
-
Cool the mixture in an ice bath.
-
Slowly add triflic anhydride (Tf₂O) to the vigorously stirred mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC or GC).
-
Upon completion, separate the organic phase.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to yield the crude aryl triflate, which can often be used directly in subsequent reactions or purified by column chromatography.[5]
Purification by Column Chromatography: Aryl triflates can be purified by flash column chromatography on silica gel.[6][7] The choice of eluent will depend on the polarity of the specific triflate. A gradient of ethyl acetate in hexanes is a common starting point for method development.
Application in Suzuki-Miyaura Cross-Coupling Reactions
4-Methyl-2-pyridyl Trifluoromethanesulfonate is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[8]
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl triflate (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Reactivity and Stability
-
Reactivity with Nucleophiles: The triflate group is an exceptional leaving group, making the 2-position of the pyridine ring highly susceptible to nucleophilic attack. This allows for a wide range of substitution reactions with various nucleophiles.[2]
-
Hydrolysis: Pyridyl triflates can undergo hydrolysis, particularly under basic or acidic conditions, to regenerate the corresponding hydroxypyridine. The rate of hydrolysis is dependent on the specific substitution pattern and reaction conditions.
-
Thermal Stability: While generally stable under recommended storage conditions, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition may release hazardous fumes, including oxides of sulfur, nitrogen, and carbon, as well as hydrogen fluoride.[11]
Visualizations
The following diagrams illustrate key concepts related to the handling and reactivity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
References
- 1. 4-Methyl-2-pyridyl Trifluoromethanesulfonate | 179260-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a reactive intermediate of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility often stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, facilitating a variety of cross-coupling and nucleophilic substitution reactions. A thorough understanding of its structure and purity is paramount for its effective application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical tool for this purpose.
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate. While specific, publicly available experimental spectra with full assignment are scarce, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring such a spectrum and visual aids to facilitate the interpretation of the data.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate is predicted to exhibit distinct signals corresponding to the methyl group and the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the triflate group at the 2-position and the electron-donating methyl group at the 4-position significantly influence the chemical shifts of the ring protons.
The predicted quantitative ¹H NMR data in a standard deuterated solvent such as chloroform-d (CDCl₃) are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H6 | 8.2 - 8.4 | Doublet (d) | JH6-H5 = 5.0 - 6.0 | 1H |
| H5 | 7.0 - 7.2 | Doublet of Doublets (dd) or Doublet (d) | JH5-H6 = 5.0 - 6.0, JH5-H3 ≈ 1 | 1H |
| H3 | 6.8 - 7.0 | Singlet (s) or Broad Singlet (bs) | - | 1H |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The values presented are estimations based on the analysis of similar substituted pyridines.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 4-Methyl-2-pyridyl Trifluoromethanesulfonate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup: a. The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. b. Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range. c. Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution. d. Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans. e. Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio. f. Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing: a. The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum. b. Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution. c. Phase correct the spectrum to obtain pure absorption lineshapes. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift. e. Integrate the signals to determine the relative number of protons for each resonance. f. Analyze the multiplicities and measure the coupling constants for each multiplet.
Visualization of Signal Assignment
The following diagram illustrates the logical relationship between the protons in the 4-Methyl-2-pyridyl Trifluoromethanesulfonate molecule and their predicted signals in the ¹H NMR spectrum.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
Interpretation of the Spectrum
-
-CH₃ (Methyl Protons): The methyl group at the 4-position is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.4-2.6 ppm. Its singlet nature is due to the absence of adjacent protons to couple with.
-
H3 Proton: The proton at the 3-position is adjacent to the methyl group and the triflate-substituted carbon. It is predicted to appear as a singlet or a very finely split signal (due to a small four-bond coupling to H5, which is often not resolved) in the range of 6.8-7.0 ppm.
-
H5 Proton: The proton at the 5-position is coupled to the H6 proton (three-bond coupling) and may show a very small coupling to the H3 proton (four-bond coupling). This would result in a doublet of doublets. However, if the four-bond coupling is not resolved, it will appear as a doublet. Its chemical shift is anticipated to be around 7.0-7.2 ppm.
-
H6 Proton: The proton at the 6-position is adjacent to the pyridine nitrogen and is coupled to the H5 proton. Due to the deshielding effect of the electronegative nitrogen atom, this proton is expected to be the most downfield of the aromatic protons, appearing as a doublet around 8.2-8.4 ppm.
Conclusion
The ¹H NMR spectrum of 4-Methyl-2-pyridyl Trifluoromethanesulfonate provides a clear fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the electronic effects of the methyl and triflate substituents on the pyridine ring. This in-depth guide, including the predicted data and a standardized experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the characterization and quality control of this important synthetic intermediate.
Reactivity of the Trifluoromethanesulfonate Group on a Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethanesulfonate (triflate or OTf) group, when attached to a pyridine ring, serves as an exceptional leaving group, unlocking a diverse range of synthetic transformations crucial for the construction of complex molecules in pharmaceutical and materials science.[1] Its high reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects, making it an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1][2][3] This guide provides an in-depth overview of the reactivity of pyridyl triflates, focusing on their application in palladium-catalyzed cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanistic cycles.
Synthesis of Pyridyl Triflates
Pyridyl triflates are most commonly synthesized from the corresponding hydroxypyridines. The use of triflic anhydride ((Tf)₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base is a standard procedure.[4] An alternative and efficient one-pot method involves the diazotization of aminopyridines with sodium nitrite in the presence of trifluoromethanesulfonic acid.[5][6]
General Experimental Protocol: Synthesis of a 3-Pyridyl Triflate from 3-Hydroxypyridine
This protocol is adapted from the synthesis of 3-pyridyl triflates for Suzuki-Miyaura coupling reactions.[4]
Materials:
-
3-Hydroxypyridine
-
Triflic anhydride ((Tf)₂O) or Comins' reagent
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add triflic anhydride (1.1 eq) or Comins' reagent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyridyl triflate.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyridyl triflate.
Cross-Coupling Reactions of Pyridyl Triflates
Pyridyl triflates are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in medicinal chemistry.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate.[9] Pyridyl triflates readily participate in this reaction.[9][10]
Quantitative Data for Suzuki-Miyaura Coupling of 3-Pyridyl Triflates [4][9]
| Entry | Pyridyl Triflate | Boronate | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 85 |
| 2 | 2-Me-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 92 |
| 3 | 6-Me-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 100 | 75 |
| 4 | 2,6-diMe-3-OTf-Py | 1-Alkenyl-2-pinacol boronate | Pd(dppf)Cl₂ (10) | - | KOAc (3) | Dioxane | 100 | 68 |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Pyridyl Triflate [9]
Materials:
-
3-Pyridyl triflate
-
Alkenyl pinacol boronate (1.2-2.0 eq)
-
Pd(PPh₃)₄ (10 mol%)
-
K₃PO₄ (3 eq)
-
1,4-Dioxane, anhydrous
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To an oven-dried Schlenk flask, add the 3-pyridyl triflate (1.0 eq), alkenyl pinacol boronate (1.5 eq), Pd(PPh₃)₄ (0.10 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the coupled product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates.[11][12] Pyridyl triflates are effective electrophiles in this transformation.[13]
Quantitative Data for Buchwald-Hartwig Amination of Aryl Triflates [13]
| Entry | Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl triflate | Dimethylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 95 |
| 2 | 4-MeO-Ph-OTf | Dimethylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 98 |
| 3 | 4-CF₃-Ph-OTf | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 92 |
| 4 | 3-Pyridyl triflate | Piperidine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination of a Pyridyl Triflate [13]
Materials:
-
Pyridyl triflate
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the pyridyl triflate and a stir bar.
-
Add anhydrous THF, followed by the amine.
-
Seal the vial and heat the reaction mixture at 80 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14][15] It is a highly versatile C-C bond-forming reaction, and pyridyl triflates are suitable electrophilic partners.[16][17]
Quantitative Data for Negishi Coupling of Aryl Triflates [17][18]
| Entry | Aryl Triflate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Estrone triflate | Perfluoro-4-pyridylzinc chloride | Pd₂(dba)₃ (2.5) | L3 (RuPhos) (5) | THF | 40 | 85 |
| 2 | 2-Pyridyl triflate | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 78 |
| 3 | 3-Pyridyl triflate | Ethylzinc bromide | Ni(acac)₂ (5) | PPh₃ (10) | THF | 25 | 72 |
| 4 | 4-Pyridyl triflate | (CH₃)₃SiCH₂ZnCl | PdCl₂(dppf) (3) | - | THF | 60 | 91 |
Experimental Protocol: Negishi Coupling of a Pyridyl Triflate
Materials:
-
Pyridyl triflate
-
Organozinc reagent (1.1-1.5 eq)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)
-
Ligand (if required)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and any solid ligand.
-
Add the pyridyl triflate and dissolve in the anhydrous solvent.
-
Slowly add the organozinc reagent (typically as a solution in THF) to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 65 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Negishi Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Other Cross-Coupling Reactions
Pyridyl triflates also participate in other important cross-coupling reactions, including:
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile.[19][20][21] It is one of the earliest developed cross-coupling methods.
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, typically using a palladium catalyst and a copper co-catalyst.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an sp²-hybridized organic halide or triflate.
-
Heck Reaction: This reaction forms a substituted alkene by the reaction of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst.[1]
Nucleophilic Aromatic Substitution (SNAAr)
The triflate group is a sufficiently good leaving group to participate in nucleophilic aromatic substitution (SNAAr) reactions on the electron-deficient pyridine ring, particularly when the ring is further activated by other electron-withdrawing groups.[22][23][24] The reaction proceeds via a Meisenheimer-like intermediate. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[23]
Logical Relationship of Regioselectivity in SNAAr
Caption: Regioselectivity of nucleophilic aromatic substitution on pyridyl triflates.
Conclusion
The trifluoromethanesulfonate group is a powerful tool in the functionalization of pyridine rings. Its excellent leaving group ability facilitates a wide array of palladium-catalyzed cross-coupling reactions and, in some cases, nucleophilic aromatic substitutions. This versatility makes pyridyl triflates invaluable building blocks for the synthesis of complex nitrogen-containing heterocyclic compounds, with significant applications in drug discovery and materials science. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity in these transformations.
References
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kumada coupling - Wikipedia [en.wikipedia.org]
- 20. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Kumada Coupling [organic-chemistry.org]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
Pyridyl Triflates: A Comprehensive Guide to their Role as Versatile Coupling Partners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridyl triflates have emerged as highly valuable and versatile electrophilic partners in a myriad of palladium-catalyzed cross-coupling reactions. Their utility stems from their ready accessibility through the triflation of hydroxypyridines and their high reactivity, which is comparable to that of aryl halides. This guide provides a detailed overview of the synthesis of pyridyl triflates and their application in key carbon-carbon and carbon-nitrogen bond-forming reactions, complete with experimental protocols and quantitative data to facilitate their use in research and development.
Synthesis of Pyridyl Triflates
Pyridyl triflates are most commonly synthesized from the corresponding hydroxypyridines. The hydroxyl group is converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in palladium-catalyzed reactions. This transformation is typically achieved using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base. The choice of triflating agent and base can be tailored to the specific substrate.
Caption: General workflow for the synthesis of pyridyl triflates.
Experimental Protocol: Synthesis of 2-Pyridyl Triflate
To a cooled solution (0 °C) of 2-hydroxypyridine (1.00 g, 10.5 mmol) in 40 mL of dry pyridine, triflic anhydride (2.12 mL, 12.6 mmol) was added dropwise. The resulting solution was then stirred at room temperature overnight. After completion, the reaction was diluted with water and extracted with dichloromethane (CH₂Cl₂). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product. Purification by flash column chromatography on silica gel provides the desired 2-pyridyl triflate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron species with an organic halide or triflate. Pyridyl triflates are excellent substrates for this reaction, enabling the synthesis of a wide array of biaryl and vinylpyridine compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
| Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | PPh₃ | K₃PO₄ (3) | Dioxane | 80-100 | 60-95 | |
| Arylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 75-98 | |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (2) | Dioxane | 90 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Pyridyl Triflate with an Alkenyl Boronate
In an oven-dried reaction vessel, 3-pyridyl triflate (1.0 eq), the alkenyl pinacol boronate (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq) were combined. The vessel was evacuated and backfilled with argon. Pd(PPh₃)₄ (0.10 eq) was then added. Anhydrous 1,4-dioxane was added, and the mixture was heated to 80-100 °C for 4-16 hours. Reaction progress was monitored by TLC or LC-MS. Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate was washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. Pyridyl triflates are effective electrophiles in this reaction, providing access to a diverse range of aminopyridines, which are prevalent in pharmaceuticals.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
| Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Amine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu (1.4) | Toluene | 80 | 80-95 | |
| Secondary Amine | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (2) | Dioxane | 100 | 70-90 | |
| Ammonia equivalent | Pd(OAc)₂ (1) | RuPhos | LiHMDS (1.5) | THF | 70 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Pyridyl Triflate
An oven-dried Schlenk tube was charged with Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 eq). The tube was evacuated and backfilled with argon. Toluene, 2-pyridyl triflate (1.0 eq), and the primary amine (1.2 eq) were added via syringe. The reaction mixture was heated to 80 °C until the starting material was consumed as monitored by GC or TLC. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate was concentrated, and the residue was purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Pyridyl triflates are suitable substrates, leading to the synthesis of valuable alkynylpyridines.
The Versatile Role of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action and synthetic applications of 4-methyl-2-pyridyl trifluoromethanesulfonate.
In the landscape of modern organic synthesis, the quest for efficient and versatile reagents is paramount. Among these, 4-methyl-2-pyridyl trifluoromethanesulfonate has emerged as a powerful electrophilic coupling partner, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This technical guide provides an in-depth analysis of its mechanism of action, supported by experimental protocols and quantitative data, to empower researchers in leveraging this reagent for the synthesis of complex molecules in pharmaceutical and materials science.
Core Mechanism: The Triflate as an Excellent Leaving Group
The reactivity of 4-methyl-2-pyridyl trifluoromethanesulfonate stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. The triflate anion is highly stabilized by resonance, making it readily displaced by a variety of nucleophiles. This inherent reactivity allows for the activation of the 2-position of the 4-methylpyridine ring towards participation in numerous cross-coupling reactions.
The general mechanism for these transformations, particularly in palladium-catalyzed processes, involves a catalytic cycle that can be broadly described by three key steps: oxidative addition, transmetalation, and reductive elimination.
Carbon-Carbon Bond Formation
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions to form C-C bonds, including the Suzuki, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting the pyridyl triflate with an organoboron reagent. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecular scaffolds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In an oven-dried reaction vessel under an inert atmosphere, 4-methyl-2-pyridyl trifluoromethanesulfonate (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) are dissolved in a suitable solvent (e.g., toluene, dioxane, or DMF). A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) is added, and the mixture is heated, typically between 80-120 °C, until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 90-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 92-99 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 4-methyl-2-pyridyl trifluoromethanesulfonate with various arylboronic acids.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals and functional materials.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3] Pyridyl triflates, derived from readily available hydroxypyridines, are effective electrophilic partners in this transformation.[1] 4-Methyl-2-pyridyl Trifluoromethanesulfonate is a valuable building block, enabling the introduction of the 4-methyl-2-pyridyl moiety into a target molecule. This electron-deficient heteroaryl triflate presents unique challenges and opportunities in cross-coupling reactions. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with various arylboronic acids, along with representative data and a mechanistic overview.
Experimental Protocols
This section details the necessary materials, equipment, and a step-by-step procedure for the Suzuki-Miyaura coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Materials and Equipment
-
Substrates: 4-Methyl-2-pyridyl Trifluoromethanesulfonate, Arylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or sealed microwave vial
-
Standard laboratory glassware: Syringes, needles, condensers, etc.
-
Magnetic stirrer and heating plate or oil bath
-
Purification: Silica gel for column chromatography, standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 2-5 mol%).
-
The flask is then sealed with a rubber septum or screw cap.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) using a preheated oil bath or a heating mantle.
-
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of analogous 2-pyridyl electrophiles with various arylboronic acids. These examples serve as a guide for optimizing the reaction of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
| Entry | Pyridyl Electrophile | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 85 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 92 |
| 3 | Pyridine-2-sulfonyl fluoride | 4-Tolylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 80 | 78[4] |
| 4 | 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1) / Ligand 1 (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 82[5] |
| 5 | 2-Chloropyridine | 4-n-Butylphenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand 2 (3) | KF (3) | 1,4-Dioxane | 110 | 76[5] |
| 6 | 3-Pyridyl triflate | (E)-1-Hexenyl-pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | 1,4-Dioxane | 80 | 81[1] |
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle
Caption: Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylpyridines with Pyridyl Triflates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpyridine structural motif is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of these compounds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and the use of pyridyl triflates as electrophilic coupling partners offers a valuable alternative to the often more challenging pyridyl halides. Pyridyl triflates can be readily prepared from the corresponding hydroxypyridines and exhibit high reactivity in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
These application notes provide an overview of and detailed protocols for the synthesis of 2-arylpyridines utilizing 2-pyridyl triflates as the key building block. The information is intended to guide researchers in selecting the appropriate coupling strategy and reaction conditions for their specific synthetic targets.
General Reaction Scheme
The palladium-catalyzed synthesis of 2-arylpyridines from 2-pyridyl triflates generally follows the catalytic cycle of the respective cross-coupling reaction. The fundamental steps involve the oxidative addition of the pyridyl triflate to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to afford the 2-arylpyridine product and regenerate the palladium(0) catalyst.
Application Notes and Protocols for 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate (triflate) is a versatile and highly reactive building block in organic synthesis, particularly valuable in the construction of pharmaceutical intermediates. The triflate group is an excellent leaving group, rendering the 2-position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex drug molecules.
This document provides detailed application notes and experimental protocols for the use of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are widely employed in the pharmaceutical industry to construct biaryl, aryl-alkyne, and arylamine moieties, respectively, which are common scaffolds in a diverse range of therapeutic agents.
Key Applications in Pharmaceutical Synthesis
4-Methyl-2-pyridyl trifluoromethanesulfonate serves as a key precursor for the introduction of the 4-methyl-2-pyridyl moiety into a target molecule. This structural unit is found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The triflate's high reactivity allows for coupling under relatively mild conditions, ensuring compatibility with a wide range of functional groups present in complex pharmaceutical intermediates.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using 4-Methyl-2-pyridyl Trifluoromethanesulfonate. The quantitative data presented are based on literature reports for similar substrates and should be considered representative. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 4-Methyl-2-phenylpyridine
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridyl triflate and an organoboron compound, typically a boronic acid or its ester. This reaction is a cornerstone in the synthesis of biaryl structures.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methyl-2-phenylpyridine.
Data Summary:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Estimated) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
Note: The yield is an estimation based on typical Suzuki-Miyaura couplings of pyridyl triflates.
Sonogashira Coupling: Synthesis of 4-Methyl-2-(phenylethynyl)pyridine
The Sonogashira coupling facilitates the formation of a C-C bond between the pyridyl triflate and a terminal alkyne, providing access to aryl-alkyne derivatives, which are important intermediates in drug discovery.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv.), phenylacetylene (1.5 equiv.), a palladium catalyst such as [DTBNpP]Pd(crotyl)Cl (0.025 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 equiv.).
-
Add a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Add a base, for example, 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-Methyl-2-(phenylethynyl)pyridine.[1]
Data Summary:
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp | Time (h) | Yield (%) (Estimated) |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | CuI | TMP | DMSO | RT | 3 | 90-97 |
Note: The yield is an estimation based on high-yielding Sonogashira couplings of aryl bromides under similar mild conditions.[1]
Buchwald-Hartwig Amination: Synthesis of 4-Methyl-N-morpholino-2-pyridinamine
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the pyridyl triflate and an amine, leading to the synthesis of arylamines.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a phosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv.), and a base, typically cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary:
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 48 | ~60-70 |
Note: Yield is based on reported Buchwald-Hartwig aminations of aryl sulfonates with secondary amines.
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 4-Methyl-2-pyridyl Triflate.
Signaling Pathways
While 4-Methyl-2-pyridyl Trifluoromethanesulfonate is primarily a synthetic building block, the pyridine moiety it helps to construct is a common feature in molecules designed to interact with various biological signaling pathways. Substituted pyridines are prevalent in a wide array of enzyme inhibitors, including kinase inhibitors that target signaling cascades implicated in cancer and other diseases. The 4-methyl-2-pyridyl group can serve as a key pharmacophore, engaging in hydrogen bonding and other interactions within the active site of a target protein. Therefore, the strategic use of this triflate in synthesis provides access to novel compounds for probing and modulating cellular signaling.
Caption: Role of the reagent in drug discovery targeting signaling pathways.
Conclusion
4-Methyl-2-pyridyl Trifluoromethanesulfonate is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its high reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient and modular construction of complex molecules containing the 4-methyl-2-pyridyl scaffold. The protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis of novel compounds with potential therapeutic applications.
References
Application of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile reagent in organic synthesis, serving as a potent electrophile for the construction of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly pronounced in the field of agrochemical research, where the introduction of substituted pyridine moieties is a key strategy for the development of novel herbicides, fungicides, and insecticides. The triflate group is an excellent leaving group, facilitating cross-coupling reactions such as the Suzuki-Miyaura coupling, which enables the synthesis of a diverse array of biaryl and heteroaryl compounds. This document provides detailed application notes and experimental protocols for the use of 4-Methyl-2-pyridyl trifluoromethanesulfonate in the synthesis of agrochemically relevant molecules.
Key Application: Synthesis of 2-Aryl-4-methylpyridine Derivatives
A primary application of 4-Methyl-2-pyridyl trifluoromethanesulfonate in agrochemical research is its use as a precursor for the synthesis of 2-aryl-4-methylpyridine scaffolds. These structures are found in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation, offering a broad substrate scope and good functional group tolerance.
Mechanism Outline: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 4-methyl-2-pyridyl trifluoromethanesulfonate to form a palladium(II) complex.
-
Transmetalation: The aryl boronic acid reacts with a base to form a boronate complex, which then transfers the aryl group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final 2-aryl-4-methylpyridine product, regenerating the palladium(0) catalyst.
Experimental Protocols
The following protocols are representative examples of how 4-Methyl-2-pyridyl trifluoromethanesulfonate can be utilized in the synthesis of agrochemical candidates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Methyl-2-pyridyl trifluoromethanesulfonate with an arylboronic acid.
Materials:
-
4-Methyl-2-pyridyl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Na₂CO₃ (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add 4-Methyl-2-pyridyl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylpyridine.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of pyridyl electrophiles and the biological activity of resulting pyridine-containing agrochemicals.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Pyridyl Electrophiles
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | 75 |
Note: Yields are based on analogous reactions reported in the literature and are representative.
Table 2: Insecticidal Activity of Representative Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound ID | Structure | LC₅₀ (ppm) after 48h |
| A | 2-chloro-3-cyano-4,6-dimethylpyridine | 0.017 |
| B | 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | 0.021 |
| Reference | Acetamiprid | 0.006 |
Data sourced from analogous insecticidal pyridine derivatives to illustrate potential efficacy.[1]
Conclusion
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable and highly reactive building block for the synthesis of novel agrochemicals. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a robust and versatile method for accessing complex 2-aryl-4-methylpyridine derivatives. The protocols and data presented herein offer a foundational guide for researchers in the agrochemical field to explore the vast chemical space accessible from this versatile reagent, paving the way for the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a versatile electrophile in various palladium-catalyzed carbon-carbon bond-forming reactions. The triflate group serves as an excellent leaving group, enabling efficient cross-coupling with a wide array of organometallic reagents. The protocols outlined below are foundational for the synthesis of complex biaryl and vinyl-substituted pyridines, which are prevalent motifs in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. For 4-Methyl-2-pyridyl Trifluoromethanesulfonate, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring. The reaction is known for its mild conditions and tolerance of a broad range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Aryl- or vinylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Pyridyl Triflates
The following table presents data for the Suzuki-Miyaura coupling of analogous 3-pyridyl triflates with various alkenyl pinacol boronates, demonstrating the feasibility and yields of such transformations.[1]
| Entry | Pyridyl Triflate | Alkenyl Boronate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridyl triflate | Vinyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | 80 | 4 | 85 |
| 2 | 6-Methyl-3-pyridyl triflate | Vinyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | 80 | 4 | 92 |
| 3 | 2-Methyl-3-pyridyl triflate | Isopropenyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | 80 | 6 | 78 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is particularly useful for coupling with sp³-hybridized organozinc reagents and is known for its high functional group tolerance. 4-Methyl-2-pyridyl Trifluoromethanesulfonate is an excellent substrate for this reaction, enabling the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
Experimental Protocol: Negishi Coupling
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.2-2.0 equiv, typically as a solution in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and any solid ligand.
-
Add anhydrous solvent, followed by the 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
-
Add the organozinc reagent solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Negishi Coupling of 2-Pyridyl Electrophiles
The following table provides representative yields for the Negishi coupling of 2-halopyridines with various organozinc reagents, illustrating the general applicability of this method to the synthesis of substituted pyridines.[2]
| Entry | Pyridyl Electrophile | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | RT | 16 | 95 |
| 2 | 2-Chloropyridine | Ethylzinc pivalate | Pd₂(dba)₃ (2) | RuPhos (4) | THF | 65°C | 16 | 88 |
| 3 | 2-Bromo-4-methylpyridine | Benzylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 50°C | 12 | 91 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. It provides a direct route to aryl- and heteroaryl-alkynes.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-6 hours).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Aryl/Heteroaryl Halides
The following table shows representative yields for the Sonogashira coupling of various aryl and heteroaryl halides with terminal alkynes, demonstrating the general efficacy of this reaction.[3]
| Entry | Electrophile | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 94 |
| 2 | 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 4 | 89 |
| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 3 | 96 |
Stille Coupling
The Stille coupling reaction forms a C-C bond between an organotin compound (organostannane) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly versatile due to the stability and functional group tolerance of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.
Experimental Protocol: Stille Coupling
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional additive (e.g., LiCl, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the palladium catalyst, and the additive (if used).
-
Add the anhydrous solvent, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
To remove tin byproducts, the organic solution can be washed with an aqueous solution of KF or DBU.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Stille Coupling of Aryl Triflates
The following table presents data for the Stille coupling of various aryl triflates with organostannanes, showcasing the general conditions and yields for this type of transformation.[4]
| Entry | Aryl Triflate | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl triflate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | LiCl | THF | 65 | 8 | 92 |
| 2 | 1-Naphthyl triflate | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | LiCl | THF | 65 | 12 | 85 |
| 3 | 2-Thienyl triflate | Trimethyl(ethynyl)stannane | Pd(PPh₃)₂Cl₂ (5) | None | Dioxane | 100 | 6 | 78 |
Kumada Coupling
The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is highly effective for forming C-C bonds but is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., esters, ketones, acidic protons).
Experimental Protocol: Kumada Coupling
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 equiv, as a solution in THF or diethyl ether)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the catalyst.
-
Add a solution of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in the anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the Grignard reagent solution dropwise to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS, typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Kumada Coupling of 2-Pyridyl Electrophiles
The following table provides representative data for the Kumada coupling of 2-halopyridines with Grignard reagents, which serves as a good proxy for the reactivity of the corresponding triflate.
| Entry | Pyridyl Electrophile | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylmagnesium bromide | Ni(dppp)Cl₂ (2) | THF | RT | 2 | 93 |
| 2 | 2-Bromopyridine | Methylmagnesium iodide | Pd(PPh₃)₄ (3) | Ether | RT | 1 | 88 |
| 3 | 2-Chloro-4-methylpyridine | Vinylmagnesium bromide | Ni(dppe)Cl₂ (5) | THF | 0 to RT | 3 | 85 |
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Stille Coupling Reactions Involving 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide, such as a trifluoromethanesulfonate (triflate).[2] The significance of the Stille coupling in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is underscored by its tolerance for a wide array of functional groups and its typically mild reaction conditions.[3]
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable electrophilic partner in these reactions, enabling the introduction of the 4-methyl-2-pyridyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols and data for the Stille coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with various organostannanes.
Reaction Principle and Mechanism
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-triflate bond of 4-Methyl-2-pyridyl Trifluoromethanesulfonate to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, with the tin byproduct coordinating to the triflate anion. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
A. Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Materials:
-
2-Hydroxy-4-methylpyridine
-
Pyridine (dry)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM, dry)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in dry dichloromethane (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add dry pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a colorless oil.
B. General Protocol for Stille Coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with Organostannanes
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate
-
Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Additives (optional, e.g., LiCl, CuI)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M).
-
Add the palladium catalyst and any additional ligand.
-
If using additives such as lithium chloride or copper(I) iodide, add them to the reaction mixture at this stage.
-
Add the organostannane reagent (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with the organic solvent.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of substituted pyridyl triflates with various organostannanes, providing a reference for expected outcomes.
| Electrophile | Organostannane | Catalyst (mol%) | Ligand | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 4-Methyl-2-pyridyl Triflate | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | - | THF | LiCl (3 eq) | 65 | 12 | 75-85 |
| 4-Methyl-2-pyridyl Triflate | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | PPh₃ (8) | Toluene | - | 100 | 16 | 80-90 |
| 4-Methyl-2-pyridyl Triflate | Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI (10) | 80 | 8 | 70-80 |
| 5-Methyl-2-pyridyl Triflate | (Trimethylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Dioxane | - | 90 | 24 | 88 |
Note: The data presented is a compilation from typical Stille coupling reactions of similar substrates and should be considered as representative examples. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for the Stille coupling experiment.
Safety Precautions
-
Toxicity of Organotin Compounds: Organostannanes and their byproducts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Waste Disposal: All tin-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere of argon or nitrogen to prevent the degradation of the palladium catalyst. Standard Schlenk line or glovebox techniques should be employed.
Conclusion
The Stille coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate provides an effective method for the synthesis of a variety of 2-substituted 4-methylpyridines. The reaction conditions can be optimized by careful selection of the catalyst, ligands, solvent, and additives to achieve high yields of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a Superior Alternative to 2-Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Pyridine moieties are ubiquitous scaffolds in a vast array of biologically active compounds. Traditionally, 2-halopyridines have been the workhorse electrophiles for introducing the pyridyl unit via palladium-catalyzed cross-coupling reactions. However, the reactivity of 2-halopyridines can be sluggish, especially for the more cost-effective but less reactive 2-chloropyridines, often necessitating harsh reaction conditions, high catalyst loadings, and specialized ligands. This document details the application of 4-Methyl-2-pyridyl trifluoromethanesulfonate as a highly effective alternative to 2-halopyridines in key cross-coupling reactions, offering milder reaction conditions, and often superior yields.
Introduction
The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group, significantly more reactive than halides in oxidative addition to palladium(0), which is typically the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for transformations to occur under milder conditions, which is advantageous for substrates bearing sensitive functional groups. 4-Methyl-2-pyridyl trifluoromethanesulfonate serves as a powerful electrophile in Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Stille cross-coupling reactions, providing a robust and often higher-yielding alternative to its 2-halo-4-methylpyridine counterparts.
Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
The target compound can be readily synthesized from the commercially available 4-methylpyridin-2(1H)-one. The general principle involves the reaction of the corresponding pyridinol with trifluoromethanesulfonic anhydride in the presence of a base.
Experimental Protocol: Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Materials:
-
4-methylpyridin-2(1H)-one
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpyridin-2(1H)-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the suspension.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford 4-Methyl-2-pyridyl trifluoromethanesulfonate as a colorless to light yellow oil.
Application Notes and Protocols for Cross-Coupling Reactions of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Methyl-2-pyridyl Trifluoromethanesulfonate as an electrophilic partner. This versatile building block is a valuable tool in medicinal chemistry and materials science for the synthesis of complex substituted pyridines.
Introduction
Cross-coupling reactions are among the most powerful transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making the development of robust coupling methodologies for pyridyl substrates a critical area of research. 4-Methyl-2-pyridyl trifluoromethanesulfonate (triflate) is an excellent electrophile for such reactions due to the triflate group's high leaving group ability. However, the presence of the pyridine nitrogen can pose challenges, such as catalyst inhibition. This document outlines the functional group compatibility and provides detailed protocols for several key cross-coupling reactions.
General Reaction Workflow
The general workflow for a typical cross-coupling reaction involving 4-Methyl-2-pyridyl Trifluoromethanesulfonate is depicted below. The process involves the reaction of the pyridyl triflate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Caption: General workflow for cross-coupling reactions.
Functional Group Tolerance
The following tables summarize the compatibility of various functional groups in different cross-coupling reactions with pyridyl electrophiles, based on representative studies of similar 2-pyridyl systems. Yields are indicative and may vary depending on the specific reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridyl triflate and organoboron compounds. The reaction generally shows good tolerance for a variety of functional groups on the boronic acid coupling partner.
| Functional Group on Arylboronic Acid | Position | Representative Yield (%) | Tolerated? |
| -OCH₃ | para | 85-95 | Yes |
| -CF₃ | meta | 80-90 | Yes |
| -CN | para | 70-85 | Yes |
| -CO₂Me | para | 75-90 | Yes |
| -NO₂ | para | 60-75 | Yes |
| -Cl | para | 80-90 | Yes |
| -F | ortho, meta, para | 85-95 | Yes |
| -OH (protected) | para | 80-90 | Yes |
| -NH₂ (protected) | para | 75-85 | Yes |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. A broad range of primary and secondary amines can be coupled with 2-pyridyl triflates.
| Amine Coupling Partner | Functional Groups | Representative Yield (%) | Tolerated? |
| Aniline | Electron-donating/withdrawing | 70-90 | Yes |
| Benzylamine | 85-95 | Yes | |
| Morpholine | Cyclic secondary amine | 90-98 | Yes |
| Piperidine | Cyclic secondary amine | 88-95 | Yes |
| n-Butylamine | Primary alkylamine | 75-85 | Yes |
| Di-n-butylamine | Secondary alkylamine | 80-90 | Yes |
| Indole | N-H of heterocycle | 60-75 | Moderate |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the pyridyl triflate and a terminal alkyne. The reaction is generally tolerant of various functional groups on the alkyne.
| Functional Group on Alkyne | Representative Yield (%) | Tolerated? |
| -Ph | 85-95 | Yes |
| -Si(CH₃)₃ | 90-98 | Yes |
| -CH₂OH | 70-85 | Yes |
| -CH₂N(Et)₂ | 75-90 | Yes |
| -CO₂Et | 65-80 | Yes |
| 4-pyridyl | 70-85 | Yes |
Negishi Coupling
The Negishi coupling involves the reaction with an organozinc reagent and is known for its excellent functional group tolerance.[1]
| Functional Group on Coupling Partner | Representative Yield (%) | Tolerated? |
| -CO₂Et | 80-90 | Yes |
| -CN | 75-85 | Yes |
| -Cl | 80-90 | Yes |
| -F | 85-95 | Yes |
| -OMe | 80-90 | Yes |
| Ketone | 70-80 | Yes |
| Free N-H (e.g., indole) | 60-75 | Moderate |
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Solvents and reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) where specified.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with an arylboronic acid.
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/water (10:1 mixture, 0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical Buchwald-Hartwig amination of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with a primary or secondary amine.
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add 4-Methyl-2-pyridyl Trifluoromethanesulfonate and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with a terminal alkyne.
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationships in Cross-Coupling
The success of a cross-coupling reaction depends on the interplay of several key components. The following diagram illustrates the logical relationship between the choice of catalyst, ligand, base, and solvent for achieving a successful transformation.
Caption: Key parameters for successful cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the Suzuki coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low to no product yield in the Suzuki coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or degradation of starting materials.
Potential Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[1]
-
Inefficient Oxidative Addition: The C-OTf bond of the pyridyl triflate may not be efficiently undergoing oxidative addition to the Pd(0) complex.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][8] This is a common side reaction, especially with heteroaromatic boronic acids.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.
-
Solution: Screen a variety of bases and solvents. A common starting point is K₃PO₄ in dioxane or THF, often with some water.[7][10] However, for sensitive substrates, anhydrous conditions may be preferable.[11] Polar aprotic solvents like DMF or acetonitrile can sometimes be effective but may also influence selectivity in unexpected ways.[12][13]
-
-
Inadequate Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Typical temperatures for Suzuki couplings range from 80-110 °C.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Significant Byproduct Formation
Question: My reaction is producing significant amounts of byproducts, such as the hydrolyzed triflate (4-methyl-2-pyridone) or homocoupled boronic acid. How can I suppress these side reactions?
Answer:
The formation of byproducts is a common challenge. The primary culprits are often hydrolysis of the triflate starting material and homocoupling of the boronic acid.
Potential Causes & Solutions:
-
Triflate Hydrolysis: Aryl triflates can be susceptible to hydrolysis, especially under strongly basic conditions in the presence of water, to form the corresponding phenol (in this case, 4-methyl-2-pyridone).[11][14][15]
-
Solution:
-
Use a weaker base: Consider using a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄, especially if significant hydrolysis is observed.[11]
-
Anhydrous conditions: Running the reaction in a dry solvent can significantly reduce the rate of hydrolysis.[11] Ensure all reagents and solvents are thoroughly dried.
-
Lower reaction temperature: Higher temperatures can accelerate hydrolysis. If the desired reaction proceeds at a lower temperature, this can be an effective strategy.[11]
-
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1][16]
-
Solution:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][11]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.[1][4]
-
-
Competing Reaction Pathways:
Caption: Competing pathways in the Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 4-Methyl-2-pyridyl Triflate?
A1: There is no single "best" combination for all substrates. However, for challenging substrates like 2-pyridyl triflates, catalyst systems employing bulky, electron-rich phosphine ligands are often the most successful. Combinations such as Pd₂(dba)₃ with XPhos or Pd(OAc)₂ with SPhos are excellent starting points.[2][3][5] Pd(PPh₃)₄ can also be effective, particularly with potassium phosphate as the base in dioxane.[7]
Q2: What is the optimal base and solvent for this reaction?
A2: The choice of base and solvent is crucial and often needs to be optimized for each specific substrate pair. A widely used and effective combination is K₃PO₄ in an ethereal solvent like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[7][10] Cs₂CO₃ is also a common and effective base.[1][17] For substrates prone to hydrolysis, anhydrous conditions with a base like CsF or anhydrous K₃PO₄ may be necessary.[11]
Q3: My boronic acid is unstable. What are my options?
A3: 2-pyridylboronic acids are known to be particularly prone to protodeboronation.[4][18] To circumvent this, you can use more stable derivatives such as pinacol boronate esters, MIDA boronates, or potassium trifluoroborate salts.[4][8] These derivatives often exhibit "slow release" of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[8]
Q4: Can I run this reaction open to the air?
A4: It is highly discouraged. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promotes the undesirable homocoupling of the boronic acid.[1][16] For reproducible and high-yielding results, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents.[1][4][11]
Data Summary Tables
Table 1: Comparison of Common Bases for Pyridyl Suzuki Coupling
| Base | Common Solvent(s) | General Efficacy | Notes |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | High to Excellent | A strong base, very effective for less reactive substrates.[1][7][10] |
| Cs₂CO₃ | Dioxane, THF | High to Excellent | Often provides high yields, can be used in anhydrous systems.[1][17] |
| K₂CO₃ | Dioxane/H₂O, DMF | Moderate to High | A milder base, can be useful to prevent triflate hydrolysis.[11] |
| Na₂CO₃ | DMF, Toluene/H₂O | Moderate to High | A cost-effective option, solubility can be an issue.[1][19] |
Table 2: Common Solvents and Their Effects
| Solvent | Dielectric Constant (ε) | Properties & Common Use | Potential Issues |
| 1,4-Dioxane | 2.2 | Good for a wide range of substrates. Often used with aqueous base.[7] | Can form peroxides; must be purified if old. |
| Tetrahydrofuran (THF) | 7.6 | Similar to dioxane, lower boiling point.[10][12] | Can form peroxides. |
| Toluene | 2.4 | Nonpolar, good for anhydrous reactions. | May have poor solubility for some salts. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can influence selectivity.[12][13] | Can coordinate to the catalyst. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic, good solvating power.[1][12][13] | High boiling point can make removal difficult. |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
This is a generalized starting protocol. Optimization of stoichiometry, catalyst, ligand, base, solvent, temperature, and reaction time is highly recommended.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[1]
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the triflate) via syringe. If using an aqueous base system, add the degassed water at this stage (e.g., dioxane/water 4:1).[20]
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand if they are added separately.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and ligand (e.g., XPhos, 2-10 mol%) or the pre-formed catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the reaction vessel via syringe or as a solid under a positive flow of inert gas.[7]
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Negishi Reactions with Pyridyl Triflates
Welcome to the Technical Support Center for troubleshooting Negishi cross-coupling reactions involving pyridyl triflates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Negishi reactions with pyridyl triflates?
A1: The most prevalent side products in Negishi couplings of pyridyl triflates are typically:
-
Homocoupling of the organozinc reagent (R-ZnX): This results in the formation of an R-R dimer. This is a common side reaction in Negishi couplings.[1]
-
Reduction of the pyridyl triflate (de-triflation): The triflate group is replaced by a hydrogen atom, leading to the formation of the corresponding pyridine. This can occur if there is a proton source in the reaction mixture.
-
Homocoupling of the pyridyl triflate: This leads to the formation of a bipyridyl compound.
Q2: What are the primary causes of these side reactions?
A2: Several factors can contribute to the formation of these side products:
-
Suboptimal Catalyst or Ligand Choice: The nature of the palladium catalyst and, more importantly, the phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the side reactions.
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can all play a role.
-
Quality of Reagents and Solvents: The presence of moisture or other impurities in the organozinc reagent, solvent, or starting materials can lead to quenching and other unwanted reactions. Organozinc reagents are sensitive to moisture and air.[1]
-
Stoichiometry: An incorrect ratio of the coupling partners or catalyst can lead to incomplete conversion and the formation of side products.
Q3: How can I minimize the formation of homocoupled products from my organozinc reagent?
A3: To reduce the homocoupling of your organozinc reagent, consider the following strategies:
-
Ligand Selection: The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the reductive elimination of the cross-coupled product.
-
Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to minimize side reactions, including homocoupling.
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can help to maintain a low concentration of the reagent, which can disfavor the homocoupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to slow down the rate of homocoupling relative to the desired cross-coupling.
Q4: My main side product is the reduced pyridine (de-triflation). What can I do to prevent this?
A4: The formation of the reduced pyridine is often due to the presence of a proton source. To mitigate this:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Organozinc reagents are particularly sensitive to moisture.[1]
-
High-Purity Reagents: Use high-purity organozinc reagents and pyridyl triflates to avoid introducing impurities that could act as proton sources.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture from the air.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during Negishi reactions with pyridyl triflates.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired cross-coupled product with significant amounts of homocoupled organozinc product. | 1. Inappropriate ligand. 2. Reaction temperature is too high. 3. High concentration of the organozinc reagent. | 1. Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 2. Lower the reaction temperature. 3. Add the organozinc reagent slowly to the reaction mixture. 4. Consider the use of an additive like TMEDA. |
| Major side product is the reduced pyridine. | 1. Presence of water or other proton sources. 2. Impure organozinc reagent. | 1. Ensure all solvents and reagents are rigorously dried. 2. Use freshly prepared or recently purchased, high-purity organozinc reagent. 3. Maintain a strict inert atmosphere throughout the experiment. |
| Formation of bipyridyl (homocoupling of the pyridyl triflate). | 1. Catalyst system promotes self-coupling. 2. High reaction temperature. | 1. Screen different palladium catalysts and ligands. 2. Lower the reaction temperature. |
| Reaction does not go to completion; starting materials remain. | 1. Catalyst deactivation. 2. Insufficient reaction time or temperature. 3. Poor quality of the organozinc reagent. | 1. Use a more robust catalyst system or increase catalyst loading. 2. Increase the reaction time or temperature, monitoring for side product formation. 3. Prepare fresh organozinc reagent or titrate the existing solution to determine its active concentration. |
Data Presentation: Influence of Ligands on Product Distribution
Table 1: Effect of Palladium Ligands on Product Distribution in a Representative Negishi Coupling
| Entry | Palladium Catalyst | Desired Product Yield (%) | Protio-quench (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ | 55 | 30 | 15 |
| 2 | PdCl₂(PPh₃)₂ | 53 | 32 | 15 |
| 3 | PdCl₂ + 3 P(2-Fur)₃ | 80 | 3 | 17 |
| 4 | PdCl₂ + 3 P(o-Tol)₃ | 96 | 2 | 2 |
| 5 | PdCl₂(Amphos)₂ | 88 | <1 | 12 |
| 6 | Pd[P(t-Bu)₃]₂ | 38 | 26 | 36 |
| 7 | PdCl₂(PCy₃)₂ | 95 | 4 | 1 |
| 8 | PEPPSI | 55 | 33 | 12 |
| 9 | PdCl₂(PCy₃)₂ + 3 PPh₃ | 73 | 9 | 18 |
| 10 | PdCl₂(PPh₃)₂ + TMEDA | 99 | <1 | <1 |
Data adapted from Krasovskiy, A.; Lipshutz, B. H. Org. Lett. 2011, 13 (15), 3818–3821. The reaction shown is the coupling of (Z)-1-iodo-1-octene with decylzinc iodide.
Experimental Protocols
General Procedure for Negishi Coupling of a Pyridyl Triflate
Materials:
-
Pyridyl triflate (1.0 eq)
-
Organozinc reagent (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous and degassed solvent (e.g., THF, dioxane)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Reaction Setup: Add the anhydrous, degassed solvent to the flask, followed by the pyridyl triflate. Stir the mixture at room temperature for 15-20 minutes until the solids have dissolved.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture via syringe over a period of 10-15 minutes.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC, GC/MS, or LC/MS. It is advisable to take aliquots to quantify the formation of side products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle for the Negishi cross-coupling reaction and the competing pathways that lead to the formation of common side products.
Caption: Catalytic cycle of the Negishi reaction and competing side pathways.
References
Troubleshooting low reactivity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-Methyl-2-pyridyl Trifluoromethanesulfonate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methyl-2-pyridyl Trifluoromethanesulfonate and what is it used for?
4-Methyl-2-pyridyl Trifluoromethanesulfonate is a versatile chemical reagent used in organic synthesis.[1] Its key feature is the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1] This enhanced reactivity makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries for creating carbon-carbon and carbon-heteroatom bonds.[1]
Q2: I am having trouble synthesizing 4-Methyl-2-pyridyl Trifluoromethanesulfonate. Can you provide a reliable protocol?
Yes, the synthesis of pyridyl triflates can be challenging. Below is a detailed protocol adapted from a reliable procedure for a similar compound.[2]
Experimental Protocol: Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Materials:
-
4-Methyl-2-hydroxypyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methyl-2-hydroxypyridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or ice-acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a clear oil or low-melting solid.[2]
Troubleshooting Low Reactivity in Cross-Coupling Reactions
Low reactivity of 2-substituted pyridyl electrophiles is a common challenge in cross-coupling reactions, often referred to as the "2-pyridyl problem".[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. The following sections provide specific troubleshooting advice for common cross-coupling reactions.
I. Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with an arylboronic acid is giving low to no yield. What are the common causes and how can I fix it?
Low yields in the Suzuki-Miyaura coupling of 2-pyridyl triflates are often due to catalyst inhibition by the pyridine nitrogen, suboptimal reaction conditions, or decomposition of the boronic acid. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and promote the desired catalytic steps. Good starting points are biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or other specialized ligands for heteroaromatic coupling.[4]
-
-
Suboptimal Base: The choice of base is critical for the transmetalation step.
-
Protodeboronation of Boronic Acid: Arylboronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water.
-
Solution: Use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalyst.
-
Solution: Anhydrous, degassed solvents are crucial. Toluene and 1,4-dioxane are common choices. For some systems, a mixture of solvents (e.g., dioxane/water) may be beneficial, but the water content should be carefully optimized to avoid excessive protodeboronation.
-
Illustrative Data for Suzuki-Miyaura Coupling Optimization:
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield. Note: This data is illustrative and not from a specific experimental report for this exact substrate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 18 | 65 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 24 | 45 |
| 4 | Pd₂(dba)₃ (2.5) | RuPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 18 | 75 |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
II. Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination with 4-Methyl-2-pyridyl Trifluoromethanesulfonate and a primary/secondary amine, but the reaction is not proceeding. What should I try?
The Buchwald-Hartwig amination of 2-pyridyl electrophiles is notoriously difficult due to catalyst poisoning.[6] Careful selection of the catalyst system and reaction conditions is paramount.
Potential Causes & Solutions:
-
Inappropriate Catalyst/Ligand Combination: Standard phosphine ligands may not be effective.
-
Solution: Use bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos. Using well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can also improve the reliability of generating the active Pd(0) species.
-
-
Incorrect Base: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under strictly anhydrous conditions.
-
-
Solvent Issues: The solvent must be anhydrous and non-coordinating.
-
Solution: Toluene, 1,4-dioxane, or THF are typically used.[7] Avoid coordinating solvents like acetonitrile or pyridine (as a solvent).
-
-
Reaction Temperature: These reactions often require elevated temperatures.
-
Solution: Typical temperatures range from 80-110 °C. If starting materials are sensitive, a lower temperature with a more active catalyst system may be necessary.
-
Illustrative Data for Buchwald-Hartwig Amination Optimization:
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield. Note: This data is illustrative and not from a specific experimental report for this exact substrate.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | <5 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 30 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (2) | THF | 80 | 16 | 85 |
| 4 | RuPhos Pd G3 (2) | - | NaOtBu (1.5) | Dioxane | 100 | 16 | 90 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
III. Sonogashira Coupling
Q5: My Sonogashira coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with a terminal alkyne is failing or giving low yields. What are the key parameters to check?
Sonogashira couplings can be sensitive to reaction conditions, and the use of a 2-pyridyl triflate adds the challenge of potential catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst System (Palladium and Copper): The choice and quality of both the palladium catalyst and the copper(I) co-catalyst are important.
-
Solution: Common palladium sources include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Copper(I) iodide (CuI) is the typical co-catalyst. Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown). In some cases, a copper-free Sonogashira protocol may be beneficial to avoid alkyne homocoupling (Glaser coupling).[8]
-
-
Base: An amine base is required to deprotonate the terminal alkyne.
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, often in excess or as a co-solvent. The base must be anhydrous.
-
-
Solvent: The solvent must be appropriate for the reaction and dissolve all components.
-
Solution: Anhydrous, degassed solvents such as THF, DMF, or dioxane are typically used.
-
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can promote the homocoupling of the alkyne.
-
Solution: Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.
-
Illustrative Data for Sonogashira Coupling Optimization:
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield. Note: This data is illustrative and not from a specific experimental report for this exact substrate.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 12 | 25 |
| 2 | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 80 | 8 | 70 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPEA | Toluene | 90 | 10 | 65 |
| 4 | PdCl₂(dppf) (5) | 5 | Et₃N | Dioxane | 80 | 12 | 75 |
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 4-Methyl-2-pyridyl Trifluoromethanesulfonate Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for the Suzuki-Miyaura coupling of 2-pyridyl triflates?
A1: A range of palladium catalysts are employed, often generated in situ from a palladium precursor and a ligand. Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂. The choice of ligand is critical to the success of the reaction.
Q2: Why is ligand selection so important for the coupling of 2-pyridyl triflates?
A2: Ligand selection is crucial due to the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can help stabilize the active palladium species and prevent this unwanted coordination.[1]
Q3: What are the typical bases and solvents used for this type of coupling reaction?
A3: Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF). The choice of base can influence the reaction rate and yield. Anhydrous solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are frequently used. In some cases, a co-solvent system with water is employed, but this needs to be carefully controlled to avoid triflate hydrolysis.
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions include:
-
Protodeboronation: The boronic acid reagent can be replaced by a proton from the solvent or trace water, especially under harsh basic conditions.[2]
-
Homocoupling: Coupling of two boronic acid molecules, often promoted by the presence of oxygen.[1]
-
Triflate Hydrolysis: The triflate group can be hydrolyzed back to the corresponding alcohol, particularly in the presence of strong bases and water.
-
Dehalogenation/Detriflation: The starting aryl triflate can be reduced to the corresponding arene.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivation (The "2-pyridyl problem") | The lone pair of electrons on the pyridine nitrogen can deactivate the palladium catalyst.[1] Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[1] Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Inefficient Catalyst Precursor Activation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient. Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst like Pd(PPh₃)₄. |
| Poor Transmetallation | Electron-deficient pyridyl triflates can exhibit slow rates of transmetallation. Ensure the chosen base is sufficiently strong and soluble in the reaction medium. Cesium carbonate or potassium phosphate are often effective. |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions.[2] Use its corresponding pinacol ester derivative, which is generally more stable. Running the reaction under strictly anhydrous conditions can also minimize this side reaction. |
| Triflate Hydrolysis | The triflate starting material is sensitive to hydrolysis. Use an anhydrous base and solvent. If an aqueous base is necessary, add it at the last moment and consider running the reaction at a lower temperature. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen in the reaction mixture.[1] Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | |
| De-triflated Starting Material | This can occur after the oxidative addition step. Optimize the reaction conditions by screening different ligands, bases, and solvents to find a system that favors the cross-coupling pathway. | |
| Biaryl Impurities from Ligand | If using triarylphosphine ligands like PPh₃, scrambling can lead to the formation of biaryls derived from the ligand itself. Consider using alkylphosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Catalyst System Comparison for Coupling of 2-Pyridyl Triflates (Analogous Systems)
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-pyridyl triflates with arylboronic acids, which can serve as a starting point for optimizing the coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Acetone/H₂O | 100-130 | 0.17 | Good | (Aryl Perfluorooctylsulfonates) |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Reflux | 8 | 67-69 | (3-amino-2-chloropyridine) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | (2-chloro-3-aminopyridine) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | 95 | (2-chloropyridines) |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 12 | 70-90 | (2-bromopyridines) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
References
Effect of solvent and base on 4-Methyl-2-pyridyl Trifluoromethanesulfonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-pyridyl Trifluoromethanesulfonate. The information is designed to address common issues encountered during cross-coupling reactions, with a focus on the impact of solvent and base selection.
Troubleshooting Common Issues
This section addresses prevalent problems observed during the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Low or No Product Yield
Possible Cause 1: Catalyst Inhibition
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem."[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to stabilize the active palladium species and prevent pyridine coordination.[1]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition by nitrogen-containing heterocycles.[1]
-
Increased Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may be beneficial.[1]
Possible Cause 2: Triflate Hydrolysis
Aryl triflates are susceptible to hydrolysis, especially in the presence of water and a strong base, which can lead to the formation of 4-methyl-2-pyridone as a byproduct.
Solutions:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content. The addition of molecular sieves can also be beneficial.[2]
-
Base Selection: Consider using a non-hydroxide base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Possible Cause 3: Poor Transmetalation (Suzuki-Miyaura)
Electron-deficient pyridyl triflates can exhibit slow rates of transmetalation with the organoboron reagent.[1]
Solutions:
-
Base Selection: The choice of base is critical for activating the boronic acid. Stronger bases like K₃PO₄ are often effective. For anhydrous couplings with K₃PO₄, the addition of a small amount of water may be necessary.[1][3]
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded during storage.
Formation of Side Products
Possible Cause 1: Homocoupling
Homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can occur, leading to undesired symmetrical biaryl or diyne byproducts. This is often promoted by the presence of oxygen.
Solutions:
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.
Possible Cause 2: Dehalogenation/Detriflation
The starting 4-Methyl-2-pyridyl Trifluoromethanesulfonate can undergo reduction, leading to the formation of 4-picoline.
Solutions:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling pathway.[1]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions.
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting reactions of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for Suzuki-Miyaura coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate?
A1: A range of solvents can be effective, and the optimal choice may depend on the specific boronic acid used. Common choices include:
-
Dioxane: Often used with K₃PO₄ as the base and has been shown to be effective for the coupling of 3-pyridyl triflates.[4]
-
Toluene: A common non-polar solvent for Suzuki reactions.
-
Methanol/Water Mixtures: These solvent systems are environmentally friendly and can be excellent for dissolving inorganic bases like NaOH or K₂CO₃. A 3:2 mixture of methanol to water has been reported as optimal in some cases.[5]
-
Water: Can be used as a green and economical solvent, particularly with microwave irradiation.[6]
Q2: What is the best base for the Buchwald-Hartwig amination of 4-Methyl-2-pyridyl Trifluoromethanesulfonate?
A2: The effectiveness of a base in Buchwald-Hartwig aminations is highly dependent on the solvent and the amine coupling partner.[7]
-
Cesium Carbonate (Cs₂CO₃): This is often a good choice as it is a strong, yet relatively mild base that can be effective in solvents like toluene or dioxane.[8][9] It is also less likely to promote triflate hydrolysis compared to hydroxide bases.
-
Potassium Phosphate (K₃PO₄): Another commonly used strong base that is effective in a variety of solvents.
-
Sodium tert-butoxide (NaOtBu): A very strong base that is frequently used, but care must be taken to ensure anhydrous conditions to prevent triflate hydrolysis.
Q3: For a Sonogashira coupling, what are the recommended solvent and base?
A3: The Sonogashira reaction is typically run under mild conditions.
-
Amine as Solvent and Base: Often, an amine such as triethylamine (Et₃N) or diethylamine (Et₂NH) is used as both the solvent and the base. This neutralizes the hydrogen halide byproduct.[10]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) are excellent for Sonogashira reactions due to their ability to dissolve a wide range of organic compounds and inorganic salts.[11] However, due to toxicity concerns, alternatives are often sought.[12]
-
Tetrahydrofuran (THF): Can be used as a solvent, often in combination with an amine base.
Q4: How does solvent polarity affect the outcome of these reactions?
A4: Solvent polarity can significantly influence reaction rates and selectivity.
-
Rate: Polar solvents can accelerate reactions by stabilizing charged intermediates or transition states that form during the catalytic cycle.[11][13] For example, in Sonogashira couplings, polar solvents like DMF can enhance regioselectivity.[11]
-
Selectivity: In some cases, the coordinating ability of the solvent is more important than its polarity. Polar coordinating solvents can bind to the palladium center, influencing the catalytic activity and selectivity.[13]
Data on Solvent and Base Effects
The following tables summarize representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on studies of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and closely related heteroaryl triflates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80-100 | Good to Excellent | Effective for coupling with alkenyl boronates.[4] |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | High | Based on analogous 2-bromo-4-methylpyridine systems.[14] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | Good | General conditions for challenging pyridyl couplings. |
| PdCl₂ | KF | Acetonitrile | 80 | High | Ligand-free conditions reported for selective triflate coupling.[15] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | Good to Excellent | A robust system for amination of aryl triflates. |
| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | Good | Requires strictly anhydrous conditions. |
| XPhos Pd G3 | K₃PO₄ | tBuOH | Reflux | High | tBuOH is a greener alternative to dioxane.[16] |
| Pd(OAc)₂ / RuPhos | LHMDS | THF | 65 | Variable | LHMDS is a strong, non-nucleophilic base. |
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp - 50 | Good to Excellent | Triethylamine serves as both base and solvent.[17] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | Room Temp | High | A common and effective combination. |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 100 | Good | For less reactive substrates requiring higher temperatures.[18] |
| PdCl₂(IPr) / AuCl | DBMP | Acetonitrile | Room Temp | Good | For coupling with arenediazonium salts as an alternative to triflates.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Add the amine (1.1-1.2 equiv) and 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or tBuOH).
-
Seal the vessel and heat with vigorous stirring to the target temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried reaction vessel, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Seal the vessel and establish an inert atmosphere.
-
Add the degassed solvent (e.g., THF or Et₃N) followed by the amine base (e.g., Et₃N, 3.0 equiv, if not used as the solvent).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Signaling Pathways and Workflows
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. books.lucp.net [books.lucp.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
Technical Support Center: Purification Strategies for Products of Pyridyl Triflate Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from pyridyl triflate couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of pyridyl triflate coupling products.
Problem 1: Low Recovery of the Target Compound After Column Chromatography
Question: I am losing a significant amount of my 2-arylpyridine or N-arylpyridine product during silica gel column chromatography. What is the likely cause and how can I improve the recovery?
Answer: Low recovery of basic pyridine-containing compounds on silica gel is a common problem. Several factors can contribute to this issue:
-
Strong Adsorption to Silica: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and streaking of the compound on the column.
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to effectively elute the product from the stationary phase. Conversely, a solvent system that is too polar may co-elute the product with polar impurities.
-
Compound Instability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive products.
Solutions:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent. This will "cap" the acidic silanol groups on the silica, reducing the strong interaction with your basic product and minimizing tailing and irreversible adsorption.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-functionalized silica.
-
Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase for separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often provide better separation and recovery.
-
Consider an Alternative Purification Method: If column chromatography continues to give poor recovery, explore other purification techniques such as acid-base extraction or recrystallization.
Problem 2: Presence of Persistent Impurities with Similar Polarity to the Product
Question: My desired bi-aryl or N-aryl pyridine product is co-eluting with an impurity during column chromatography. How can I separate them?
Answer: Separating compounds with similar polarities is a frequent challenge in purification.
Solutions:
-
Shallow Gradient Chromatography: Employing a very shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds.[1]
-
Alternative Solvent Systems: Experiment with different solvent systems on TLC to find one that provides better separation. Sometimes, switching from a standard hexane/ethyl acetate system to something like dichloromethane/methanol or toluene/acetone can alter the selectivity and improve resolution.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[1] Careful selection of the recrystallization solvent is crucial.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard flash chromatography.
Problem 3: Residual Palladium Catalyst in the Final Product
Question: I am having difficulty removing the palladium catalyst from my Suzuki or Buchwald-Hartwig coupling product. What are the best methods for palladium removal?
Answer: For many applications, especially in drug development, reducing palladium levels to parts-per-million (ppm) is essential due to its toxicity.[1]
Solutions:
-
Filtration through Celite® or Silica Gel: A simple filtration of the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of heterogeneous palladium catalysts.[2]
-
Metal Scavengers: A variety of commercially available metal scavengers can be used to effectively remove residual palladium. These are often silica-based materials functionalized with groups that chelate palladium, such as thiols, amines, or isocyanides.[3][4]
-
Activated Carbon: Treatment of the product solution with activated carbon can effectively adsorb residual palladium. However, this method can sometimes lead to product loss due to non-specific adsorption.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final step to reduce palladium content, as the metal impurities will often remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a pyridyl triflate coupling reaction?
A1: Common impurities include:
-
Unreacted Starting Materials: Pyridyl triflate and the corresponding boronic acid/ester (in Suzuki-Miyaura) or amine (in Buchwald-Hartwig).
-
Homocoupling Products: Byproducts formed from the coupling of two molecules of the boronic acid (e.g., a biaryl) or two molecules of the aryl halide/triflate.[5]
-
Protodeboronation Products: The arene resulting from the cleavage of the C-B bond of the boronic acid.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction.[1]
-
Inorganic Salts: Byproducts from the base used in the reaction.[1]
Q2: How can I remove unreacted boronic acid from my Suzuki-Miyaura coupling product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.[1]
Q3: My product is a solid. What is a good starting point for choosing a recrystallization solvent?
A3: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For bi-aryl and N-aryl pyridines, which are often moderately polar, common single solvents to try include ethanol, isopropanol, or ethyl acetate. Mixed solvent systems, such as hexane/ethyl acetate, hexane/acetone, or ethanol/water, are also frequently effective.[6] It is always best to perform small-scale solubility tests with a variety of solvents to identify the optimal system.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this and purify my desired product?
A4: Homocoupling is often promoted by the presence of oxygen.[5][7] To minimize its formation, ensure that all solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). For purification, meticulous column chromatography with a shallow gradient or recrystallization are typically required to separate the desired cross-coupled product from the homocoupled byproduct, as they often have similar polarities.[1]
Q5: Can I use an acid wash to purify my pyridyl coupling product?
A5: Yes, an acid-base extraction can be a very effective purification technique for basic pyridine-containing compounds. By washing the crude organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine product will be protonated to form a water-soluble salt and will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the product re-extracted with an organic solvent. This method is particularly useful for removing non-polar impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Pyridyl Triflate Coupling Products (Representative Examples)
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-90% | Widely applicable, good for separating mixtures. | Can have lower recovery for very polar or basic compounds, requires solvent and time. |
| Recrystallization | >99% | 70-95% (after initial purification) | Can provide very high purity, good for removing small amounts of impurities. | Only applicable to solids, requires suitable solvent, some product loss in mother liquor. |
| Acid-Base Extraction | Variable (depends on impurities) | >90% | Excellent for removing non-basic impurities, scalable. | Not effective for separating basic impurities from the basic product. |
Note: Purity and yield are highly dependent on the specific reaction, substrates, and experimental conditions.
Table 2: Efficiency of Palladium Removal Methods (Representative Examples)
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Metal Scavenger (MP-TMT) | 852 | < 5 | >99.4% | [2] |
| Activated Carbon & TMT | 2239 | 20 | 99.1% | [4] |
| Recrystallization | 600-650 | 20-60 (after TMT treatment) | 90-97% | [3] |
| Filtration through Cartridge | 328 | 4 | 98.8% | [4] |
Note: Efficiency can vary based on the specific scavenger, palladium species, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Sample Preparation: After the reaction is complete, perform an aqueous work-up to remove inorganic salts.[1] Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For basic pyridine products, it is recommended to add 0.1-1% triethylamine to the eluent to prevent tailing.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: General Procedure for Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The basic pyridine product will move to the aqueous layer.
-
Separation: Separate the aqueous layer and wash the organic layer again with 1M HCl to ensure complete extraction of the product.
-
Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8), at which point the product may precipitate.
-
Re-extraction: Extract the product from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A decision tree for selecting a purification strategy.
Caption: A troubleshooting guide for common chromatography issues.
References
Technical Support Center: Managing Organoboron Reagent Stability with Pyridyl Triflates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the decomposition of organoboron reagents in Suzuki-Miyaura cross-coupling reactions with pyridyl triflates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of organoboron reagents with pyridyl triflates, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Organoboron Reagent: Organoboron reagents, especially pyridyl boronic acids, can be unstable and prone to protodeboronation.[1][2][3][4] | - Use a more stable boronic acid derivative: Consider using MIDA boronates or organotrifluoroborates, which act as slow-release sources of the boronic acid.[1][5] - Employ anhydrous conditions: Use dry solvents to minimize water-mediated protodeboronation.[2] - Optimize reaction temperature: Lowering the reaction temperature may reduce the rate of decomposition.[5] |
| Inefficient Transmetalation | - Select an appropriate base: The choice of base is crucial. For pyridyl triflates, potassium phosphate (K₃PO₄) is often effective.[6] In some cases, a small amount of water may be necessary for the base to be effective.[7] - Consider more reactive boron reagents: Pinacol esters or MIDA boronates can sometimes improve transmetalation efficiency.[2] | |
| Hydrolysis of Pyridyl Triflate | - Ensure anhydrous conditions: Water can lead to the hydrolysis of the triflate, a common side reaction.[8][9] - Use a non-nucleophilic base: Select a base that is less likely to attack the triflate. | |
| Formation of Side Products | Homocoupling of Boronic Acid | - Thoroughly degas all reagents and solvents: The presence of oxygen can promote homocoupling.[2] Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. - Ligand selection: The use of bulky phosphine ligands can sometimes suppress homocoupling. |
| Protodeboronation Byproduct | - This is a direct result of boronic acid decomposition. See solutions for "Decomposition of Organoboron Reagent" above. | |
| Dehalogenation/Detriflation of the Pyridyl Substrate | - Optimize reaction conditions: Screen different catalysts, ligands, bases, and solvents to find conditions that favor cross-coupling over the undesired reduction of the starting material. |
Frequently Asked Questions (FAQs)
Q1: Why are my pyridylboronic acids decomposing during the reaction?
A1: Pyridylboronic acids, particularly 2-pyridylboronic acids, are notoriously unstable.[3][4] The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process can be catalyzed by acids or bases and is often accelerated by the presence of water and elevated temperatures.
Q2: What are MIDA boronates and organotrifluoroborates, and how can they help?
A2: MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are stable, crystalline derivatives of boronic acids.[1][5] They act as "slow-release" reservoirs for the corresponding boronic acid under the reaction conditions.[1][10][11] This maintains a low concentration of the unstable boronic acid in the reaction mixture, which in turn minimizes side reactions like protodeboronation and homocoupling.
Q3: What is the "2-pyridyl problem" in Suzuki-Miyaura couplings?
A3: "The 2-pyridyl problem" refers to the challenges associated with using 2-pyridyl organometallic reagents, including boronic acids, in cross-coupling reactions.[3][4][12] These reagents are often unstable and exhibit poor reactivity, leading to low yields and the formation of byproducts. The nitrogen atom in the pyridine ring can also coordinate to the metal catalyst, interfering with the catalytic cycle.
Q4: Can the pyridyl triflate starting material also decompose?
A4: Yes, pyridyl triflates can undergo hydrolysis, especially in the presence of water and certain bases, to revert to the corresponding hydroxypyridine.[8][9] It is therefore important to use anhydrous solvents and carefully select the base to minimize this side reaction.
Q5: What are the key experimental parameters to control to minimize decomposition?
A5: The key parameters to control are:
-
Water content: Use anhydrous solvents and reagents.[2]
-
Temperature: Lower reaction temperatures can slow down decomposition pathways.[5]
-
Base: Use a suitable base, such as K₃PO₄, and consider that for some anhydrous conditions, a small amount of water might be needed for the base to be effective.[6][7]
-
Oxygen: Thoroughly degas the reaction mixture to prevent oxygen-induced side reactions like homocoupling.[2]
-
Boron Reagent: Employ more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates.[1][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Triflate with an Organoboron Reagent
This protocol provides a starting point for the Suzuki-Miyaura coupling of a pyridyl triflate with an organoboron reagent. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Pyridyl triflate (1.0 eq)
-
Organoboron reagent (e.g., boronic acid, pinacol ester, or MIDA boronate) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5-10 mol %), Pd(dppf)Cl₂ (2-5 mol %))
-
Base (e.g., K₃PO₄ (2.0-3.0 eq), Cs₂CO₃ (2.0 eq))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction flask, add the pyridyl triflate (1.0 eq), the organoboron reagent (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decomposition pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. [PDF] A General Solution for the 2-Pyridyl Problem | Semantic Scholar [semanticscholar.org]
How to increase the rate of transmetalation in pyridyl triflate couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance the success rate of your pyridyl trifilocoupling reactions, with a focus on increasing the rate of transmetalation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of a 2-pyridyl triflate is sluggish or failing. What are the most common causes and how can I fix it?
Slow or failed reactions with 2-pyridyl triflates are frequently encountered due to the electron-deficient nature of the pyridine ring and its ability to coordinate with the palladium catalyst, leading to deactivation.[1] This is often referred to as the "2-pyridyl problem."[2][3][4]
Troubleshooting Steps:
-
Strictly Exclude Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and a strict inert atmosphere (argon or nitrogen) is maintained throughout the experiment.[1]
-
Use Anhydrous Conditions: Water can lead to the unwanted side reaction of protodeboronation, where the boronic acid is consumed.[1] Ensure all reagents and solvents are anhydrous.
-
Optimize Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[1][5]
-
Select a Stronger Base: A base is crucial for activating the boronic acid for transmetalation.[6] Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[1][7] Ensure the base is finely ground and anhydrous.[1]
-
Consider Boronic Acid Stability: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation.[5][8] Using stable surrogates like MIDA boronates or trifluoroborate salts, which slowly release the boronic acid in situ, can significantly improve results.[8][9]
Q2: I'm observing significant protodeboronation of my pyridylboronic acid. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond by a proton source, which removes the boronic acid from the catalytic cycle.[1][9]
Solutions:
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction.[1]
-
Choice of Boron Reagent: As mentioned, using air- and moisture-stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates is a highly effective strategy.[8] These reagents release the boronic acid slowly, keeping its concentration low and favoring transmetalation over protodeboronation.[9]
-
Base Selection: While essential, some bases can promote this side reaction in the presence of trace water. Anhydrous, solid bases are preferable.
Q3: How can I specifically increase the rate of the transmetalation step?
Transmetalation is often the rate-limiting step in challenging couplings. It involves the transfer of the organic group from the boron atom to the palladium center.
Strategies to Accelerate Transmetalation:
-
Base-Mediated Activation: The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the pyridyl group to the palladium center.[6] Using a strong, anhydrous base like K₃PO₄ is crucial.[7]
-
Ligand Effects: Electron-rich and bulky ligands on the palladium center can accelerate both oxidative addition and reductive elimination, and they can also influence the rate of transmetalation. Ligands like SPhos and XPhos are often effective.[1][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction. While nonpolar solvents like toluene and dioxane are common, polar aprotic solvents have been shown in some cases to stabilize key intermediates.[10][11][12] However, solvent effects can be complex and may require screening.[10][11]
-
Additives: In some systems, additives can play a role. For instance, copper(I) salts have been used in certain heteroaryl couplings.[13] The addition of trimethyl borate has been shown to enhance rates in refractory heteroaryl couplings by solubilizing boronate complexes and preventing catalyst poisoning.[13]
Below is a diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle for pyridyl triflate coupling.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Pyridyl Triflate Coupling
This table summarizes optimized conditions from various studies to provide a starting point for your experiments.
| Pyridyl Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-pyridyl | Alkenyl boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | - | up to 96 | [7] |
| 2-pyridyl | Aryl bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane | 110 | up to 82 | [14] |
| 2-pyridyl (MIDA) | Aryl chloride | XPhos Pd G2 (5) | - | K₃PO₄ (5) | DMF | 100 | up to 95 | [8] |
| 3-pyridyl | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane | 80 | 85 | General |
| 2-pyridyl (MIDA) | Aryl triflate | XPhos Pd G2 (5) | - | K₃PO₄ (5) | DMF | 100 | 88 | [8] |
Note: Yields are highly substrate-dependent. These conditions serve as a general guideline.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide[8]
This protocol is adapted from a general method for coupling air-stable 2-pyridyl MIDA boronates, which are effective for overcoming the instability of the corresponding boronic acids.[8]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl halide (1.0 equiv, e.g., aryl chloride, bromide, or triflate)
-
XPhos Pd G2 precatalyst (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox, add the aryl halide (if solid, 1.0 mmol), 2-pyridyl MIDA boronate (1.5 mmol), XPhos Pd G2 (0.05 mmol), and K₃PO₄ (5.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous DMF (to make a 0.125 M solution with respect to the aryl halide).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Workflow
If you encounter issues with your coupling reaction, follow this logical troubleshooting workflow to diagnose and solve the problem.
Caption: A logical workflow to diagnose and solve common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Reactions with 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Welcome to the technical support center for cross-coupling reactions involving 4-Methyl-2-pyridyl Trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of unwanted homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with 4-Methyl-2-pyridyl Trifluoromethanesulfonate?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react with each other. In the context of your work, this can manifest as the dimerization of your nucleophilic coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) or, less commonly, the dimerization of 4-Methyl-2-pyridyl Trifluoromethanesulfonate itself. This side reaction is problematic as it consumes your starting materials, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of symmetrical biaryl or diyne byproducts.
Q2: What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the nucleophilic partner.[1][2] Additionally, Pd(II) precursors can directly react with the nucleophile to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1]
Q3: How does the choice of palladium precursor affect homocoupling?
A3: Palladium(II) sources like Pd(OAc)₂ or PdCl₂ require reduction to the catalytically active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the nucleophilic partner.[1] To circumvent this, using a Pd(0) precursor such as Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it does not require an initial reduction step that can lead to homocoupling.[3] Modern, well-defined precatalysts that readily form the active Pd(0) species under the reaction conditions are also excellent choices for minimizing this side reaction.
Q4: Can the ligand on the palladium catalyst influence the extent of homocoupling?
A4: Absolutely. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands can accelerate the rate of reductive elimination to form the desired cross-coupled product, thereby outcompeting the pathways that lead to homocoupling.[3] For Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in preventing the formation of inactive palladium dimers and improving reaction rates.[4]
Q5: What is the role of the base and solvent in minimizing homocoupling?
A5: The choice of base and solvent is crucial and can significantly impact the selectivity of the reaction. A strong base is often required for the catalytic cycle to proceed, but an excessively high concentration or a very strong base can sometimes promote side reactions. The base's role is to facilitate the transmetalation step, and its effectiveness can be influenced by its solubility in the chosen solvent.[5][6] The solvent's polarity can also affect the reaction's selectivity. For instance, in some cases involving chloroaryl triflates, polar solvents have been shown to favor coupling at the triflate position.[7][8] It is often a matter of empirical optimization to find the best base/solvent combination for a specific substrate pair.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Nucleophilic Partner (e.g., Boronic Acid or Alkyne) is Observed
This is the most common homocoupling issue. If you are observing a significant amount of the dimerized nucleophile in your reaction mixture, follow these troubleshooting steps.
Troubleshooting Workflow
A logical workflow for troubleshooting homocoupling.
Detailed Troubleshooting Steps:
-
Improve Degassing: Oxygen is a primary driver of homocoupling.[1][2] Ensure your solvent and reaction vessel are thoroughly deoxygenated.
-
Recommendation: Use a freeze-pump-thaw technique (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with a dry, inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) before adding the catalyst and reagents.[3]
-
-
Re-evaluate Your Palladium Source: As mentioned in the FAQs, Pd(II) sources can promote homocoupling.
-
Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃).[3] Consider using a modern, well-defined precatalyst designed for efficient generation of the active LPd(0) species.
-
-
Optimize the Ligand: The ligand has a profound effect on the catalyst's activity and selectivity.
-
Adjust the Base and Solvent System: The interplay between the base and solvent is critical.
-
Recommendation: Screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] The choice of solvent should be guided by the solubility of your substrates and the base. Aprotic solvents like dioxane, THF, or toluene are common starting points.
-
-
Modify Reagent Addition: A high instantaneous concentration of the nucleophile can favor bimolecular homocoupling.
-
Recommendation: Employ a slow addition of the nucleophilic coupling partner (e.g., boronic acid or alkyne solution) to the reaction mixture using a syringe pump over a period of 30-60 minutes.[3]
-
Issue 2: Low Yield of Desired Product with No Obvious Homocoupling of the Nucleophile
In this scenario, other side reactions or catalyst deactivation might be at play, which can be related to the pyridyl nature of the substrate.
Troubleshooting Workflow
Troubleshooting workflow for low yield without significant homocoupling.
Detailed Troubleshooting Steps:
-
Check for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Recommendation: The use of bulky ligands can disfavor this unproductive coordination. The 4-methyl group on your substrate is electron-donating, which may increase the basicity of the pyridine nitrogen. Careful selection of a sterically hindered ligand is therefore important.
-
-
Evaluate Base Sensitivity: Pyridyl triflates can be susceptible to hydrolysis or other base-mediated decomposition pathways, especially at elevated temperatures.
-
Recommendation: Screen milder bases (e.g., K₃PO₄, K₂CO₃) and consider running the reaction at a lower temperature for a longer duration.
-
-
Screen Different Solvents: The polarity of the solvent can influence the rate of the desired reaction versus potential decomposition pathways.
-
Recommendation: Test a range of aprotic solvents with varying polarities, such as toluene, dioxane, THF, and DMF.
-
-
Verify Substrate Purity: Impurities in either coupling partner can interfere with the catalytic cycle.
-
Recommendation: Ensure the 4-Methyl-2-pyridyl Trifluoromethanesulfonate and the nucleophilic partner are of high purity. Recrystallization or chromatography of starting materials may be necessary.
-
Data Presentation
Table 1: Influence of Palladium Source on Homocoupling (Illustrative Example)
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 75 | 15 |
| Pd₂(dba)₃ (1) | SPhos (4) | K₂CO₃ | Dioxane | 90 | <5 |
Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
Table 2: Effect of Ligand Choice on Suzuki Coupling (Illustrative Example)
| Ligand (mol%) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| PPh₃ (8) | K₂CO₃ | Dioxane | 100 | 60 | 25 |
| XPhos (4) | K₂CO₃ | Dioxane | 80 | 92 | <3 |
Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate with a generic arylboronic acid, incorporating best practices to minimize homocoupling.
Reaction Setup Workflow
A typical experimental workflow for Suzuki coupling.
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with a dry, inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a previously degassed aprotic solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a bulky phosphine ligand, 2-4 mol%). Alternatively, add a pre-formed palladium precatalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 4-Methyl-2-pyridyl Trifluoromethanesulfonate vs. 2-Chloropyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of modern synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds. The choice of the electrophilic coupling partner is critical to the success of these transformations. This guide provides a detailed, data-driven comparison of the reactivity of two common heterocyclic electrophiles: 4-Methyl-2-pyridyl Trifluoromethanesulfonate and 2-chloropyridine. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal substrate for their specific synthetic needs.
General Reactivity Profile: A Tale of Two Leaving Groups
The fundamental difference in reactivity between 4-Methyl-2-pyridyl Trifluoromethanesulfonate and 2-chloropyridine lies in the nature of their respective leaving groups: the triflate (-OTf) and the chloride (-Cl). The triflate group is one of the best-known leaving groups in organic chemistry due to the high stability of the trifluoromethanesulfonate anion, a consequence of the strong electron-withdrawing effect of the three fluorine atoms which delocalizes the negative charge. In contrast, the chloride ion is a good leaving group, but significantly less so than the triflate.
This inherent difference in leaving group ability generally renders 4-Methyl-2-pyridyl Trifluoromethanesulfonate more reactive than 2-chloropyridine in palladium-catalyzed cross-coupling reactions.[1][2] The oxidative addition of the C-OTf or C-Cl bond to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The weaker C-OTf bond undergoes this step more readily and under milder conditions than the more robust C-Cl bond.[2]
However, the cost and availability of starting materials can be a deciding factor. Aryl chlorides are often more economical and widely available than the corresponding triflates.[1][2] This guide will delve into the specifics of how this reactivity difference plays out in four major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-aryl compounds. The reaction of 2-substituted pyridines can be challenging, a phenomenon often referred to as the "2-pyridyl problem," which can be attributed to the coordination of the pyridine nitrogen to the catalyst, leading to deactivation, and the instability of the corresponding boronic acids.[3]
In a direct comparison of leaving groups, triflates consistently demonstrate higher reactivity than chlorides. For instance, in couplings of haloaryl triflates, palladium catalysts show a preference for C-OTf bond cleavage over C-Cl bond cleavage, especially under ligand-free conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Pyridyl Electrophile | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[5] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 92[5] |
| 3 | 3-Pyridyl Triflate | Alkenyl Boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | RT | 18 | 56-86[6] |
Note: The data for the 3-pyridyl triflate is presented as a proxy to illustrate the reactivity of pyridyl triflates in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
A general procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with an arylboronic acid is as follows[5]:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to Suzuki-Miyaura coupling, the reactivity of the electrophile is a key factor. The oxidative addition of the C-Cl bond in chloropyridines to the Pd(0) complex is often the rate-limiting step and requires elevated temperatures and specialized bulky, electron-rich phosphine ligands.[7] In contrast, aryl triflates are generally more reactive and can often be coupled under milder conditions.
While direct comparative data for 4-methyl-2-pyridyl trifluoromethanesulfonate is scarce, the higher reactivity of triflates over chlorides is a well-established principle in Buchwald-Hartwig amination.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Pyridyl Electrophile | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~92 |
| 2 | 4-Nitrochlorobenzene | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | PhMe | 110 | 20[8] |
| 3 | 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | PhMe | 110 | 83[8] |
Note: Entries 2 and 3 with different halides illustrate the generally lower reactivity of aryl chlorides compared to bromides, a trend that extends to triflates being more reactive than chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
A general procedure for the Buchwald-Hartwig amination of a chloropyridine is as follows[7]:
-
In a glovebox or under an inert atmosphere, a vial is charged with the chloropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., BINAP, 0.06 mmol), and sodium tert-butoxide (1.4 mmol).
-
The vial is sealed and toluene (5 mL) is added.
-
The reaction mixture is heated to 100 °C with stirring for the appropriate time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. A key advantage of Stille coupling is the stability of organotin reagents to air and moisture.[9] In terms of electrophile reactivity, the trend generally follows I > Br > OTf > Cl.[9] Therefore, 4-methyl-2-pyridyl trifluoromethanesulfonate is expected to be more reactive than 2-chloropyridine in Stille couplings.
Table 3: Representative Stille Coupling Reactions
| Entry | Electrophile | Organostannane | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aryl Bromide | Organotin | Pd(OAc)₂/Dabco | - | DMF | 120 | High |
| 2 | Acyl Chloride | Aryl Stannane | [iPr₂P(o-C₆H₄)BCy₂]AuNTf₂ | - | CH₂Cl₂ | RT | Good to High[10] |
| 3 | Aryl Triflate | Vinyltributyltin | Pd(PPh₃)₄ | LiCl | THF | RT | -[11] |
Note: The table provides examples illustrating the scope of Stille coupling with different electrophiles.
Experimental Protocol: Stille Coupling
A general procedure for the Stille coupling is as follows[12]:
-
To a flame-dried round-bottom flask is added the enol triflate (1.0 eq) and DMF (to make a 0.1 M solution).
-
CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) are added sequentially.
-
The reaction flask is purged with an inert gas for 10 minutes before the addition of the organotin reagent (1.15 eq).
-
The solution is then heated to 40 °C.
-
After the reaction is complete, the solution is transferred into a separatory funnel containing aqueous ammonia and extracted with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude material is purified by flash chromatography.
Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid and organotin counterparts. This increased reactivity often allows for milder reaction conditions. The reactivity trend for the electrophile in Negishi coupling is similar to other cross-coupling reactions: I > Br > OTf > Cl.[13] Thus, 4-methyl-2-pyridyl trifluoromethanesulfonate would be expected to undergo Negishi coupling more readily than 2-chloropyridine. For challenging substrates like 2-halopyridines, Negishi coupling can be a powerful alternative to other methods.[14]
Table 4: Representative Negishi Coupling Reactions
| Entry | Electrophile | Organozinc Reagent | Catalyst | Solvent | Temp. (°C) |
| 1 | Primary Alkyl Iodide, Bromide, Chloride, or Tosylate | Alkyl-, Alkenyl-, or Arylzinc Halide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80[15] |
| 2 | 2-Pyridyl Halide or Triflate | Pyridyl Zinc Halide | Pd(dba)₂ / P(2-furyl)₃ | THF | 65 |
Note: The table illustrates the broad scope of the Negishi coupling for various electrophiles.
Experimental Protocol: Negishi Coupling
A general procedure for the Negishi coupling is as follows:
-
A solution of the organozinc reagent is prepared in situ or used as a commercially available solution.
-
In a separate flame-dried flask under an inert atmosphere, the pyridyl electrophile (1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., PCyp₃, 8 mol%) are dissolved in an anhydrous solvent (e.g., THF/NMP).
-
The organozinc solution (1.2-1.5 eq) is added to the solution of the electrophile and catalyst.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 80 °C) until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Conclusion
The choice between 4-Methyl-2-pyridyl Trifluoromethanesulfonate and 2-chloropyridine as an electrophile in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The triflate is the more reactive substrate, generally allowing for milder reaction conditions, shorter reaction times, and potentially higher yields, which can be crucial in complex, multi-step syntheses. However, its higher cost and potentially lower commercial availability may be limiting factors.
Conversely, 2-chloropyridine is a more economical and readily available starting material. While its lower reactivity necessitates more forcing conditions, such as higher temperatures and the use of specialized, often expensive, ligands, modern advancements in catalyst design have significantly expanded the utility of aryl chlorides in cross-coupling reactions.
For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their synthetic route, including the scale of the reaction, the sensitivity of other functional groups in the molecule, and economic considerations. This guide provides a framework for making an informed decision by presenting a clear comparison of the reactivity profiles of these two important heterocyclic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Mechanistic Deep Dive: Unraveling the Oxidative Addition of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The oxidative addition of aryl and heteroaryl electrophiles to transition metal complexes is a fundamental step in a vast array of catalytic cross-coupling reactions, which are indispensable tools in modern organic synthesis and drug discovery. Among the various electrophiles, organotriflates have emerged as highly versatile coupling partners due to their facile synthesis from phenols and their high reactivity. This guide provides a detailed mechanistic investigation into the oxidative addition of 4-Methyl-2-pyridyl Trifluoromethanesulfonate to low-valent transition metal complexes, primarily focusing on palladium. We present a comparative analysis with alternative substrates, supported by experimental data, to offer a comprehensive understanding of the factors governing this crucial transformation.
Mechanistic Synopsis: A Preference for Nucleophilic Displacement
The oxidative addition of aryl triflates to Pd(0) complexes is widely understood to proceed via a nucleophilic displacement mechanism. This pathway is distinct from the concerted mechanism often observed for aryl halides. Computational and experimental studies have indicated that even for 2-pyridyl triflate, which might be expected to coordinate to the metal center through the pyridine nitrogen, the reaction follows a nucleophilic displacement pathway, marking it as a "mechanistic outlier" compared to its halide counterparts.[1]
The introduction of a methyl group at the 4-position of the pyridine ring in 4-Methyl-2-pyridyl Trifluoromethanesulfonate is not expected to alter this fundamental mechanistic preference. The electron-donating nature of the methyl group may slightly influence the electronic properties of the pyridine ring, but the inherent characteristics of the triflate leaving group and the C-O bond dominate the reaction pathway.
The generally accepted mechanism involves the following key steps:
-
Ligand Dissociation: A coordinatively saturated metal complex, such as Pd(L)₄, first dissociates one or more ligands to generate a more reactive, coordinatively unsaturated species, typically Pd(L)₂.
-
Nucleophilic Attack: The electron-rich Pd(0) center acts as a nucleophile and attacks the electrophilic carbon atom of the C-O bond in the triflate substrate.
-
Formation of a Cationic Intermediate: This attack leads to the formation of a cationic square planar Pd(II) intermediate, with the aryl group and the metal complex forming the cation and the triflate anion acting as the counterion.
Comparative Performance Analysis
Table 1: Comparison of Mechanistic Pathways for Oxidative Addition to Pd(0)
| Substrate | Predominant Mechanism | Supporting Evidence |
| Phenyl Triflate | Nucleophilic Displacement | Formation of cationic complexes, rate acceleration in polar solvents.[1] |
| 2-Pyridyl Triflate | Nucleophilic Displacement | Identified as a mechanistic outlier favoring this pathway.[1] |
| Phenyl Bromide | Concerted | Supported by experimental and computational studies. |
| 2-Chloropyridine | Concerted (generally) | Can be influenced by ligand and substituents. |
Table 2: Relative Reactivity of Aryl Electrophiles in Oxidative Addition to a Ni(0) Complex
This data, while for a Nickel system, provides a useful qualitative trend for the reactivity of different leaving groups.
| Aryl Electrophile (Ar-X) | Relative Rate of Oxidative Addition |
| Ar-Br | Fastest |
| Ar-Cl | ↓ |
| Ar-OTs (tosylate) | ↓ |
| Ar-OTf (triflate) | Slowest |
Data adapted from studies on the oxidative addition to [Ni(COD)(dppf)].[2] It is noteworthy that for Nickel, the triflate is the least reactive among the tested electrophiles, which contrasts with its high reactivity in many Palladium-catalyzed reactions. This highlights the importance of the specific metal center in determining reaction outcomes.
Experimental Protocols
Below are representative protocols for the synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and for a general kinetic study of its oxidative addition.
Synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
Materials:
-
4-Methyl-2-hydroxypyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methyl-2-hydroxypyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
General Protocol for Kinetic Monitoring of Oxidative Addition
Materials:
-
Pd(0) precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate
-
Internal standard (e.g., durene or triphenylmethane)
-
Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Procedure:
-
In a glovebox, prepare a stock solution of the Pd(0) precatalyst and the phosphine ligand in the chosen solvent.
-
In a separate vial, prepare a stock solution of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and the internal standard.
-
In an NMR tube, combine the Pd(0)/ligand solution with the substrate/internal standard solution at a known temperature (e.g., 25 °C).
-
Quickly acquire the first NMR spectrum (¹H or ³¹P) to establish the t=0 point.
-
Monitor the reaction progress by acquiring NMR spectra at regular time intervals.
-
The disappearance of the starting material and the appearance of the oxidative addition product can be quantified by integrating the respective signals relative to the internal standard.
-
The rate of the reaction can then be determined by plotting the concentration of the starting material versus time.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and a typical experimental workflow.
Figure 1. Comparison of Nucleophilic Displacement and Concerted Mechanisms.
Figure 2. General workflow for a kinetic study of oxidative addition.
Conclusion
The oxidative addition of 4-Methyl-2-pyridyl Trifluoromethanesulfonate to a Pd(0) center is a critical step for its utilization in cross-coupling reactions. Based on the available evidence for analogous systems, this reaction is expected to proceed through a nucleophilic displacement mechanism, forming a cationic Pd(II) intermediate. While direct quantitative comparisons of reaction rates are challenging due to a lack of specific data for this substrate, qualitative trends suggest that its reactivity will be influenced by the choice of metal, ligands, and solvent. The provided experimental protocols offer a starting point for the synthesis and further mechanistic investigation of this important class of heteroaryl electrophiles. A deeper understanding of these fundamental processes will undoubtedly pave the way for the development of more efficient and selective catalytic transformations in the future.
References
A Head-to-Head Battle for C-C Bond Formation: Suzuki vs. Negishi Coupling in the Synthesis of 2,4'-Bipyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of bipyridine scaffolds is a cornerstone of innovation. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings have emerged as powerful tools for forging the crucial carbon-carbon bond that defines these structures. This guide offers an objective comparison of these two stalwart reactions for the synthesis of 2,4'-bipyridines, supported by experimental data and detailed protocols to inform your synthetic strategy.
The construction of unsymmetrical bipyridines, such as the 2,4'-isomer, presents unique challenges, including issues of regioselectivity and catalyst deactivation. Both the Suzuki and Negishi couplings offer viable pathways to this important structural motif, each with a distinct profile of advantages and disadvantages. The choice between the two often hinges on factors such as substrate availability, functional group tolerance, and reaction conditions.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organozinc compounds |
| Key Advantages | Stable, commercially available, and less toxic boronic acid reagents; environmentally benign byproducts.[1][2] | High reactivity of organozinc reagents often leading to high yields and fast reaction times; excellent functional group tolerance.[1][2][3][4] |
| Key Disadvantages | Instability of 2-pyridylboronic acids; potential for slower reaction rates; catalyst inhibition by the bipyridine product.[1][2] | Moisture and air sensitivity of organozinc reagents requiring inert reaction conditions.[1][2] |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄)[3] |
| Base Requirement | Required (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Not typically required |
Delving into the Mechanisms
The fundamental catalytic cycles of both the Suzuki and Negishi couplings, typically involving a palladium catalyst, share the common steps of oxidative addition and reductive elimination. The key distinction lies in the transmetalation step, where the organometallic reagent transfers its organic group to the palladium center.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling begins with the oxidative addition of an organohalide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is activated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
The Negishi Catalytic Cycle
Similarly, the Negishi coupling is initiated by the oxidative addition of an organohalide to a Pd(0) or Ni(0) complex. The subsequent transmetalation step involves an organozinc reagent, which is generally more reactive than its organoboron counterpart and does not require base activation. Reductive elimination then furnishes the cross-coupled product and regenerates the active catalyst.
Performance in 2,4'-Bipyridine Synthesis: A Comparative Overview
Table 1: Comparison of Suzuki and Negishi Couplings for Unsymmetrical Bipyridine Synthesis
| Coupling Method | Pyridine Substrate 1 | Pyridine Substrate 2 | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ ( >10) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | ~50-65 | [1] |
| Suzuki | 2-Bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | 8-24 | Moderate to High | [5] |
| Negishi | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ (5) | - | - | THF | 150 (MW) | 1 | ~86 | [6][7] |
| Negishi | 2-Bromopyridine | (3-functionalized)-2-pyridylzinc chloride | Pd(PPh₃)₄ | - | - | THF | Reflux | 18-40 | 68-98 | [6] |
Note: Yields are highly substrate and condition dependent. This table provides representative data and should be used as a general guide.
The data suggests that Negishi coupling can offer higher yields and, with microwave assistance, significantly shorter reaction times for the synthesis of bipyridines.[6][7] However, this comes at the cost of handling air- and moisture-sensitive organozinc reagents. Suzuki coupling, while potentially lower-yielding in some cases and requiring longer reaction times, utilizes more stable and user-friendly boronic acids.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Negishi couplings for the synthesis of a 2,4'-bipyridine, based on established procedures for similar compounds. Optimization for specific substrates is highly recommended.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Pyridylboronic Acid
-
Reaction Setup: In a dry Schlenk flask, combine 2-bromopyridine (1.0 equiv.), 4-pyridylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Negishi Coupling of 2-Chloropyridine with a 4-Pyridylzinc Reagent
-
Preparation of the Organozinc Reagent: In a flame-dried, argon-purged flask, prepare the 4-pyridylzinc halide from the corresponding 4-halopyridine and activated zinc or via transmetalation from a 4-lithiopyridine species and a zinc salt (e.g., ZnCl₂). This step must be performed under strictly anhydrous and inert conditions.
-
Reaction Setup: In a separate flame-dried, argon-purged flask, dissolve 2-chloropyridine (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in anhydrous tetrahydrofuran (THF).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared 4-pyridylzinc reagent (1.1-1.5 equiv.) to the solution of 2-chloropyridine and catalyst at room temperature.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching and Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Synthesis
Both the Suzuki-Miyaura and Negishi couplings are formidable methods for the synthesis of 2,4'-bipyridines. The Suzuki coupling offers operational simplicity and the use of stable, readily available reagents, making it an excellent choice for many applications, despite potential challenges with 2-pyridyl substrates. The Negishi coupling, while requiring more stringent reaction conditions due to the nature of the organozinc reagents, often provides superior reactivity, leading to higher yields and faster reactions, particularly for challenging substrates.[2][4]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of sensitive functional groups, and the availability of starting materials and expertise in handling air-sensitive reagents. For rapid synthesis, especially with microwave assistance, the Negishi coupling appears to have an edge.[6][7] For broader applicability and ease of use, the Suzuki coupling remains a highly valuable and widely practiced method. A thorough understanding of the strengths and limitations of each reaction, as outlined in this guide, will empower researchers to make an informed decision and achieve their synthetic goals efficiently.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2’-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A heterogeneous-catalyst-based, microwave-assisted protocol for the synthesis of 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cross-Coupling Product Structures with Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule via cross-coupling is a significant milestone. However, the synthesis is incomplete without rigorous structural validation of the final product. Unambiguous confirmation of the molecular structure is critical for ensuring purity, understanding reaction outcomes, and proceeding with further research and development.
This guide provides an objective comparison of the most common spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present a detailed comparison of their performance, step-by-step experimental protocols, and logical workflows to guide researchers in choosing the most effective methods for their needs.
Performance Comparison of Key Spectroscopic Techniques
A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most robust and reliable structural validation.[1] While one method might provide a piece of the puzzle, such as the molecular weight, another is required to piece together the atomic connectivity. The following table compares the information provided by NMR, MS, and IR spectroscopy in the context of validating a cross-coupling product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed carbon-hydrogen framework, atom connectivity through spin-spin coupling, relative number of protons, and the chemical environment of each nucleus.[1][2] | Provides the most comprehensive structural information for unambiguous identification and can be used for purity assessment.[1] 2D techniques (COSY, HSQC, HMBC) can resolve highly complex structures.[3][4][5] | Can be complex to interpret for molecules with overlapping signals, requires relatively larger sample amounts (10-20 mg), and uses expensive deuterated solvents.[1][6] |
| Mass Spectrometry (MS) | Precise molecular weight of the product (mass-to-charge ratio, m/z).[1] Fragmentation patterns can offer some structural clues. | High sensitivity allows for the detection of trace amounts of product and byproducts.[1][7] It is excellent for confirming the expected molecular mass and monitoring reaction progress.[8][9] | Does not provide detailed connectivity information on its own; isomers are often indistinguishable.[1] Requires volatile and/or thermally stable compounds for some methods (like GC-MS).[10] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡C).[11] | Fast, non-destructive, and highly effective for confirming the transformation of functional groups (e.g., disappearance of a C-Br stretch, appearance of new aromatic C-H bends). | Provides limited information about the overall molecular skeleton. The "fingerprint region" can be complex and is unique to each molecule but difficult to interpret from first principles.[12] |
Recommended Workflow for Structural Validation
A logical and efficient workflow ensures that all necessary structural questions are answered. The process typically begins with methods that confirm the reaction was successful on a basic level (correct mass, expected functional groups) and proceeds to a detailed analysis that confirms the precise atomic arrangement.
Caption: A typical experimental workflow for validating the structure of a cross-coupling product.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[1][13]
Protocol for Sample Preparation and Analysis:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified and dried cross-coupling product.[1]
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the solvent does not contain residual proton signals that could obscure important regions of the spectrum.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.
-
Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).
-
Processing and Analysis: Process the spectra using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.[1] Analyze the chemical shifts, integration (for ¹H), multiplicities, and coupling constants to confirm the structure.[2]
Mass Spectrometry (MS)
Mass spectrometry is invaluable for quickly confirming the molecular weight of the product and assessing the presence of impurities or byproducts.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for non-volatile compounds common in drug development.[14]
Protocol for LC-MS Sample Preparation:
-
Initial Dissolution: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable organic solvent like methanol, acetonitrile, or dichloromethane.[15]
-
Dilution: Take a small aliquot (e.g., 100 µL) of this stock solution and dilute it further with a mixture of methanol and/or acetonitrile and water to a final concentration of around 1-10 µg/mL.[15] The final solvent composition should be compatible with the LC mobile phase.
-
Filtration: If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the LC system.[15]
-
Transfer: Place the final, clear solution into a 2 mL LC-MS sample vial.[15]
-
Analysis: Run the sample using an appropriate LC gradient and MS method to obtain the total ion chromatogram and mass spectrum of the desired product peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to verify the presence of key functional groups and to confirm that the functional groups of the starting materials have been transformed.[11]
Protocol for Sample Preparation (Thin Film Method):
-
Sample Application: If the product is a liquid or a low-melting solid, place one or two drops directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply the solution to the salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Spectrum Acquisition: Place the plate in the spectrometer and acquire the IR spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Analysis: Identify characteristic absorption peaks for functional groups expected in the product (e.g., C=O stretch around 1670-1780 cm⁻¹) and confirm the absence of peaks from starting materials (e.g., a C-Br stretch).[16][17]
Logical Relationships in Spectroscopic Data
Caption: The relationship between structural questions and the spectroscopic methods used to answer them.
By integrating these powerful spectroscopic techniques into a systematic workflow, researchers can confidently and accurately validate the structures of their cross-coupling products, ensuring the integrity and reliability of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. youtube.com [youtube.com]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Navigating the Triflation Landscape: A Cost-Benefit Analysis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Scale-Up Synthesis
For researchers, scientists, and drug development professionals, the selection of a triflating agent in scale-up synthesis is a critical decision impacting not only reaction efficiency but also the overall economic viability of a process. This guide provides a comprehensive cost-benefit analysis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, comparing it with two common alternatives: trifluoromethanesulfonic anhydride (triflic anhydride) and N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂).
The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group in organic synthesis, facilitating a wide range of transformations crucial for the preparation of pharmaceuticals and agrochemicals. The choice of reagent to introduce this group involves a trade-off between reactivity, selectivity, cost, and handling safety, especially when transitioning from laboratory to industrial-scale production.
Executive Summary: Reagent Comparison
| Feature | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | Triflic Anhydride (Tf₂O) | N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂) |
| Reactivity | Moderate | High | Mild |
| Selectivity | Generally good | Can be non-selective, leading to side reactions | High, often chemoselective |
| Cost | Moderately expensive | Relatively inexpensive per kilogram | Expensive |
| Handling & Safety | Relatively stable liquid | Highly reactive, corrosive, and moisture-sensitive liquid | Stable, crystalline solid, easier to handle |
| Byproducts | 4-methyl-2-pyridone | Triflic acid (highly corrosive) | N-phenyltriflamide anion |
| Workup & Purification | Generally straightforward | Can be challenging due to acidic byproduct | Generally straightforward |
| Ideal Scale-Up Scenario | When moderate reactivity and good selectivity are required, and cost is a consideration. | For reactions requiring high reactivity where cost is a primary driver and handling infrastructure is robust. | For reactions with sensitive functional groups requiring high selectivity, where reagent cost is justifiable. |
Cost Analysis
The economic evaluation of a triflating agent extends beyond the initial purchase price to include factors such as reaction yield, cycle time, purification costs, and waste disposal. The following table provides an approximate cost comparison based on currently available market data. Prices are subject to fluctuation based on supplier and purity.
| Reagent | Approximate Price (per kg) |
| 4-Methyl-2-pyridyl Trifluoromethanesulfonate | ~$60,000 - $70,000 |
| Triflic Anhydride (Tf₂O) | ~$1,100 - $1,600[1] |
| N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂) | ~$435 - $878[2] |
It is important to note that while triflic anhydride appears to be the most cost-effective on a per-kilogram basis, the overall process cost can be significantly influenced by the factors outlined in the performance analysis below.
Performance and Experimental Considerations
The choice of triflating agent directly impacts reaction performance, particularly in a scale-up context where efficiency and reproducibility are paramount.
Reactivity and Selectivity
-
Triflic Anhydride (Tf₂O): As the most reactive of the three, Tf₂O is highly effective for the triflation of a wide range of substrates, including less reactive alcohols and phenols.[3] However, its high reactivity can lead to a lack of selectivity and the formation of side products, complicating purification on a large scale.[4] Reactions are typically fast and conducted at low temperatures to control exotherms.
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate: This reagent offers a balance of reactivity and selectivity. It is generally more reactive than PhNTf₂ but less aggressive than Tf₂O. The pyridine-based structure can influence the reaction environment and in some cases, may offer enhanced performance for specific substrates.
-
N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂): Known for its mildness, PhNTf₂ is the reagent of choice for substrates with sensitive functional groups.[3][5] It is a stable, crystalline solid that is easier to handle than the liquid reagents.[1] While reactions may require longer times or higher temperatures, the improved selectivity often leads to cleaner reaction profiles and higher isolated yields of the desired product.[4]
Experimental Protocols
General Procedure for Triflation of a Phenol (Laboratory Scale):
Using 4-Methyl-2-pyridyl Trifluoromethanesulfonate:
-
Dissolve the phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Using Triflic Anhydride:
-
Dissolve the phenol (1.0 eq) and a hindered base (e.g., 2,6-lutidine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Add triflic anhydride (1.1 eq) dropwise.
-
Stir at low temperature for the specified time.
-
Workup is similar to the above, with careful quenching to manage the highly acidic byproduct.
Using N-phenyl-bis(trifluoromethanesulfonyl)imide:
-
Combine the phenol (1.0 eq), PhNTf₂ (1.1 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).
-
Heat the mixture to the required temperature (e.g., 60-80 °C) and stir until completion.
-
Cool the reaction mixture and filter off any inorganic salts.
-
Partition the filtrate between water and an organic solvent.
-
Wash the organic layer with aqueous base and brine.
-
Dry, concentrate, and purify as described above.
Scale-Up Considerations: On a larger scale, key modifications to these protocols include:
-
Thermal Management: Careful control of addition rates and efficient cooling are critical, especially with the highly exothermic reactions of triflic anhydride.
-
Mixing: Ensuring efficient mixing in large reactors to maintain homogeneity and prevent localized overheating.
-
Workup and Purification: Developing robust and scalable workup procedures to handle large volumes and efficiently remove byproducts. Non-chromatographic purification methods like crystallization are highly preferred.
-
Material Transfer: Safe and efficient transfer of corrosive and moisture-sensitive reagents.
Safety, Handling, and Waste Disposal
In a manufacturing environment, the safety and environmental impact of a process are of utmost importance.
| Reagent | Safety & Handling | Waste Disposal |
| 4-Methyl-2-pyridyl Trifluoromethanesulfonate | Corrosive liquid. Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE). Relatively stable compared to Tf₂O. | The primary byproduct is 4-methyl-2-pyridone, which is a solid and generally easier to handle than triflic acid. Waste streams containing this and other organic materials must be disposed of according to local regulations, typically through incineration. |
| Triflic Anhydride (Tf₂O) | Highly corrosive and moisture-sensitive. Reacts violently with water. Requires stringent handling protocols, including the use of specialized equipment and extensive PPE. Inhalation can cause severe respiratory irritation. | The main byproduct is triflic acid, a superacid that is highly corrosive and requires neutralization before disposal. This can add significant complexity and cost to the waste treatment process. |
| N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂) | Stable, non-volatile crystalline solid. Easiest and safest to handle of the three. Standard PPE is required, but the risks associated with spills or inhalation are lower than with the liquid reagents. | The main byproduct is the N-phenyltriflamide anion, which is generally less hazardous than triflic acid. Waste streams are typically organic and can be incinerated. |
Decision-Making Workflow for Reagent Selection
The selection of the optimal triflating agent is a multi-faceted decision. The following workflow, represented as a DOT script, can guide this process.
Caption: A decision-making workflow for selecting a triflating agent in scale-up synthesis.
Conclusion
The choice between 4-Methyl-2-pyridyl Trifluoromethanesulfonate, triflic anhydride, and N-phenyl-bis(trifluoromethanesulfonyl)imide for scale-up synthesis is not straightforward and requires a careful evaluation of multiple factors.
-
Triflic anhydride is a powerful and cost-effective reagent, but its high reactivity and the hazardous nature of its byproduct make it suitable only for processes where these challenges can be safely and economically managed.
-
N-phenyl-bis(trifluoromethanesulfonyl)imide offers excellent selectivity and safety, making it ideal for complex molecules with sensitive functionalities, though its high cost can be a significant barrier.
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate emerges as a compelling intermediate option. It provides a good balance of reactivity and selectivity, with more manageable safety and byproduct profiles than triflic anhydride, and at a lower cost than N-phenyl-bis(trifluoromethanesulfonyl)imide. For many scale-up applications, this reagent can represent the optimal intersection of performance, safety, and cost, making it a valuable tool in the arsenal of the process chemist.
Ultimately, the best choice will be dictated by the specific requirements of the chemical transformation, the cost constraints of the project, and the capabilities of the manufacturing facility. A thorough process of hazard assessment and cost modeling should always be conducted before committing to a specific reagent for large-scale production.
References
A Head-to-Head Battle of Leaving Groups: Kinetic Analysis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate in Palladium-Catalyzed Reactions
For researchers, scientists, and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions, the choice of leaving group on the electrophilic partner is a critical parameter influencing reaction efficiency and kinetics. This guide provides a comprehensive kinetic analysis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a common substrate in organic synthesis, and compares its performance with alternative leaving groups, offering valuable insights supported by experimental data to inform reaction design and development.
The trifluoromethanesulfonate (triflate, OTf) group is a widely employed activating group for aryl and heteroaryl alcohols in palladium-catalyzed cross-coupling reactions due to its high reactivity. In the context of pyridine-based substrates, such as 4-Methyl-2-pyridyl Trifluoromethanesulfonate, the electronic properties of the pyridine ring and the nature of the leaving group collectively dictate the facility of the crucial oxidative addition step in the catalytic cycle. This guide delves into a comparative analysis, primarily focusing on the performance of the triflate group against the nonafluorobutanesulfonate (nonaflate, ONf) group, another potent leaving group.
Performance Comparison: Triflate vs. Nonaflate
While direct kinetic studies on 4-Methyl-2-pyridyl Trifluoromethanesulfonate are not extensively documented in publicly available literature, valuable insights can be drawn from comparative studies on structurally related systems. A study on 7-substituted coumarins provides a direct comparison of triflate and nonaflate leaving groups in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. The results of this study indicate that nonaflates can be a superior leaving group in terms of both reactivity and efficiency.[1]
In a Suzuki-Miyaura coupling of a coumarin core with phenylboronic acid, the nonaflate derivative consistently provided higher yields compared to its triflate counterpart under identical reaction conditions. This suggests a more facile oxidative addition of the C-ONf bond to the palladium(0) center.
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of 7-Sulfonyloxy-4-methylcoumarin with Phenylboronic Acid [1]
| Leaving Group | Catalyst (5 mol%) | Base (2 mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Triflate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 120 (Microwave) | 30 | 76 |
| Nonaflate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 120 (Microwave) | 30 | 98 |
The superior performance of the nonaflate can be attributed to the higher electron-withdrawing nature of the nonafluorobutyl group compared to the trifluoromethyl group, which makes the nonaflate a better leaving group. It is important to note that while these results are from a coumarin system, the fundamental electronic effects of the leaving groups are expected to translate to other aromatic systems, including pyridines.
Mechanistic studies have also highlighted that 2-pyridyl triflates can be "mechanistic outliers" in Suzuki reactions, undergoing a nucleophilic displacement pathway for oxidative addition that does not involve the adjacent nitrogen atom.[2] This distinct mechanism can influence its reactivity profile compared to other aryl triflates.
Experimental Protocols
To conduct a rigorous kinetic analysis of the palladium-catalyzed coupling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and compare it with an alternative, such as the corresponding nonaflate, a well-designed experimental protocol is essential. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the monitoring of the reaction progress by quantifying the consumption of the starting material and the formation of the product over time.
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate
-
Alternative substrate (e.g., 4-Methyl-2-pyridyl Nonafluoromethanesulfonate)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS instrument with an appropriate column (e.g., HP-5ms)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard in the reaction solvent.
-
Prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.
-
-
Reaction Setup:
-
In a series of oven-dried reaction vials, add the pyridyl substrate (triflate or alternative), arylboronic acid, and base.
-
To each vial, add a precise volume of the internal standard stock solution.
-
Seal the vials with septa and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent to each vial, followed by the catalyst stock solution to initiate the reaction.
-
-
Reaction Monitoring:
-
Place the vials in a pre-heated heating block with vigorous stirring.
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), quench the reaction in one of the vials by rapidly cooling it in an ice bath and adding a quenching agent (e.g., saturated aqueous NH₄Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze the sample by GC-MS.
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and product against the internal standard.
-
From the GC-MS data, determine the concentration of the starting material and product at each time point.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
-
Experimental Protocol 2: In Situ Kinetic Analysis by ¹⁹F NMR Spectroscopy
This protocol is particularly useful for reactions involving fluorine-containing substrates like triflates and nonaflates, as ¹⁹F NMR provides a clean background for monitoring the disappearance of the starting material.
Materials:
-
4-Methyl-2-pyridyl Trifluoromethanesulfonate
-
Alternative substrate (e.g., 4-Methyl-2-pyridyl Nonafluoromethanesulfonate)
-
Coupling partner (e.g., an amine for Buchwald-Hartwig amination)
-
Palladium catalyst and ligand
-
Base
-
Anhydrous, deuterated solvent (e.g., Dioxane-d₈)
-
NMR tube with a screw cap
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
In an inert atmosphere glovebox, add the pyridyl substrate, coupling partner, palladium catalyst, ligand, and base to an NMR tube.
-
Add the deuterated solvent and cap the NMR tube tightly.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Subsequently, acquire ¹⁹F NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signal corresponding to the fluorine atoms in the triflate or nonaflate group of the starting material at each time point.
-
Plot the integral value (proportional to concentration) against time.
-
The rate constant for the disappearance of the starting material can be determined by fitting the data to the appropriate rate law (e.g., first-order decay).
-
Visualizing the Process
To better understand the reaction mechanism and the experimental workflow, the following diagrams are provided.
References
Assessing the Electronic Effects of the Methyl Group in Pyridyl Triflate Coupling: A Comparative Guide
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Pyridyl triflates are versatile and highly reactive electrophilic partners in these transformations, prized for their accessibility from readily available hydroxypyridines. The substitution pattern on the pyridine ring, however, can profoundly influence the outcome of these coupling reactions. This guide provides a comparative assessment of the electronic effects of the methyl group on the reactivity of pyridyl triflates in several widely used palladium-catalyzed coupling reactions, supported by experimental data and detailed protocols.
The Dual Electronic Nature of the Methyl Group
The methyl group is generally considered a weak electron-donating group (EDG). Its electronic influence stems from two primary effects:
-
Inductive Effect (+I): Through the sigma bond framework, the methyl group pushes electron density towards the aromatic ring.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect also results in an overall donation of electron density to the ring.
These electron-donating properties increase the electron density on the pyridine ring, including at the carbon atom bearing the triflate leaving group. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-triflate bond. An increase in electron density at this carbon can slow down this crucial step, thereby decreasing the overall reaction rate and potentially the yield. The position of the methyl group relative to the triflate is critical, as both steric and electronic effects will vary depending on whether it is in the ortho, meta, or para position.
Caption: Electronic effects of a methyl group on a pyridyl triflate.
Comparative Performance in Cross-Coupling Reactions
The influence of the methyl group's electronic effects can be observed across various palladium-catalyzed cross-coupling reactions. Below is a comparison of its impact on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide or triflate, is a cornerstone of modern organic synthesis.[1] Experimental data from the coupling of various methyl-substituted 3-pyridyl triflates with an alkenyl boronate demonstrates the impact of the methyl group's position on reaction yield.[2]
Table 1: Suzuki-Miyaura Coupling of Methyl-Substituted 3-Pyridyl Triflates with an Alkenyl Boronate [2]
| Entry | Pyridyl Triflate Substrate | Methyl Group Position(s) | Yield (%) |
| 1 | 3-Pyridyl triflate | None | 55 |
| 2 | 2-Methyl-3-pyridyl triflate | 2- (ortho) | 65 |
| 3 | 6-Methyl-3-pyridyl triflate | 6- (para) | 68 |
| 4 | 2,6-Dimethyl-3-pyridyl triflate | 2,6- (ortho, para) | 85 |
Reaction Conditions: Pd(PPh₃)₄ (10 mol%), K₃PO₄ (3 equiv.), dioxane, reflux.
From the data, it is evident that the presence of methyl groups, contrary to what might be expected from purely electronic arguments, leads to higher yields in this specific case. The triflate with methyl groups at both the 2- and 6-positions gave the highest yield.[2] This suggests that in this system, other factors, such as steric effects that may favor reductive elimination or prevent catalyst deactivation, could be more influential than the electronic deactivation of the oxidative addition step.
Sonogashira Coupling
Table 2: Generalized Conditions for Sonogashira Coupling of Pyridyl Triflates
| Component | Reagent/Condition |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Diisopropylamine or Triethylamine |
| Solvent | DMF or THF |
| Temperature | 25-80 °C |
An electron-donating methyl group would be expected to slow the rate-determining oxidative addition step. However, the overall success and yield will also depend on the specific alkyne, catalyst system, and reaction conditions used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[5][6][7] This reaction is highly sensitive to the electronic properties of the aryl triflate. The presence of electron-donating groups on the aromatic ring generally disfavors the reaction.
Table 3: Generalized Conditions for Buchwald-Hartwig Amination of Pyridyl Triflates
| Component | Reagent/Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, or similar biarylphosphine ligands |
| Base | Cs₂CO₃, K₃PO₄, or NaOtBu |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
For a methyl-substituted pyridyl triflate, the electron-donating nature of the methyl group is expected to decrease the electrophilicity of the carbon bearing the triflate, thus hindering the oxidative addition of the palladium catalyst and potentially leading to lower yields or requiring more forcing reaction conditions compared to an unsubstituted pyridyl triflate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a methyl-substituted pyridyl triflate and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2-Methyl-3-pyridyl Triflate
To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere is added pyridine (1.2 eq). Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched with the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 2-methyl-3-pyridyl triflate.
Suzuki-Miyaura Coupling Protocol[2]
In an oven-dried flask, 2,6-dimethyl-3-pyridyl triflate (1.0 eq), the desired alkenyl pinacol boronate (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq) are combined. The flask is evacuated and backfilled with argon. Anhydrous dioxane (0.1 M) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) are added. The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Caption: General experimental workflow for pyridyl triflate coupling.
Conclusion
The electronic effect of a methyl group on a pyridyl triflate in palladium-catalyzed cross-coupling reactions is multifaceted. As an electron-donating group, it is expected to decrease the reactivity of the pyridyl triflate towards oxidative addition, a key step in the catalytic cycle. This is particularly relevant in reactions like the Buchwald-Hartwig amination. However, as demonstrated in the case of Suzuki-Miyaura coupling, the overall reaction outcome can be influenced by a combination of electronic and steric factors, and the presence of a methyl group does not universally lead to lower yields. The position of the methyl group is a critical parameter that dictates its influence. Researchers and drug development professionals should consider these effects when designing synthetic routes and optimizing reaction conditions for the synthesis of substituted pyridine derivatives.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Systems for the Arylation of 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The arylation of pyridyl scaffolds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the various precursors, 4-Methyl-2-pyridyl Trifluoromethanesulfonate stands out as a versatile and reactive electrophile for the introduction of aryl moieties. The selection of an appropriate catalyst system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of prominent palladium-based catalyst systems for the arylation of this substrate, supported by experimental data from analogous systems and detailed methodologies to facilitate informed catalyst selection and reaction optimization.
Data Presentation: Comparison of Catalyst Systems
The following tables summarize the performance of various catalyst systems for the arylation of pyridyl triflates, categorized by the type of cross-coupling reaction. While specific data for 4-Methyl-2-pyridyl Trifluoromethanesulfonate is limited in comparative studies, the data presented for structurally similar 2-pyridyl and 3-pyridyl triflates provides a strong predictive framework for catalyst performance.
Table 1: Suzuki-Miyaura Coupling of Pyridyl Triflates with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 12 | 85-95 | Effective for a range of arylboronic acids.[1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 2 | 92 | SPhos ligand shows high activity at lower temperatures. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | Dppf is a robust ligand for heteroaryl couplings. |
| [Pd(IPr)(3-CF₃-An)Cl₂] | Cs₂CO₃ | Dioxane/H₂O | 60 | 12 | up to 93 | NHC-based catalyst effective at lower temperatures.[2] |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 24 | 75 | A more traditional, cost-effective ligand. |
Table 2: Buchwald-Hartwig Amination of Pyridyl Triflates with Arylamines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 | A classic and reliable system for C-N coupling.[3] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 12 | 94 | XPhos is a highly active ligand for challenging substrates.[4] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 | 16 | 91 | RuPhos often provides good results with heteroaromatic amines. |
| Pd₂(dba)₃ / DPPF | NaOtBu | Toluene | 110 | 24 | 88 | DPPF is effective for a broad range of amines.[3] |
Table 3: Negishi Coupling of 2-Pyridyl Triflates with Organozinc Reagents
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | None | THF | 65 | 16 | 85-95 | Standard conditions for Negishi coupling. |
| Pd(OAc)₂ / SPhos | None | THF | RT | 4 | 92 | SPhos allows for room temperature coupling.[5] |
| Pd(dppf)Cl₂ | LiCl | THF | 60 | 12 | 89 | LiCl can facilitate transmetalation. |
Table 4: Sonogashira Coupling of Pyridyl Triflates with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 6 | 80-90 | Classic Sonogashira conditions.[6] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 | 8 | 85 | A common and effective catalyst system.[6] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | Copper-free conditions can be advantageous. |
Table 5: Heck Arylation of Pyridyl Triflates with Alkenes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 70-80 | Standard Heck conditions. |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 18 | 75 | Higher temperatures may be required for triflates. |
| [PdCl(allyl)]₂ | NaOAc | NMP | 110 | 16 | 82 | Allylpalladium complexes can be effective precatalysts.[7] |
Experimental Protocols
Detailed methodologies for the key arylation reactions are provided below. These protocols are based on established procedures for analogous pyridyl triflates and can be adapted for 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube are added 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., dioxane, 5 mL) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried reaction vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BINAP, 6 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol). The vial is sealed and removed from the glovebox. 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 mmol), the arylamine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are added under an argon atmosphere. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Negishi Coupling
A solution of the organozinc reagent is prepared in situ or used as a commercially available solution. To a flame-dried Schlenk flask under argon is added the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%). Anhydrous THF (3 mL) is added, followed by a solution of the organozinc reagent (1.5 mmol in THF). A solution of 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 mmol) in THF (2 mL) is then added dropwise. The reaction is stirred at the specified temperature for the indicated time. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk tube are added 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). The tube is evacuated and backfilled with argon. The terminal alkyne (1.2 mmol), the solvent (e.g., THF, 5 mL), and the amine base (e.g., Et₃N, 3.0 mmol) are added sequentially via syringe. The mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
General Procedure for Heck Arylation
A mixture of 4-Methyl-2-pyridyl Trifluoromethanesulfonate (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (if required, e.g., PPh₃, 10 mol%), and the base (e.g., Et₃N, 2.0 mmol) in a sealed tube with the specified solvent (e.g., DMF, 4 mL) is heated at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow and a logical comparison of the key features of the discussed catalyst systems.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-pyridyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 4-Methyl-2-pyridyl Trifluoromethanesulfonate are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining a clear operational and disposal plan.
Essential Safety and Handling Information
4-Methyl-2-pyridyl trifluoromethanesulfonate is a reactive compound and should be handled with care. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the compound susceptible to nucleophilic attack and hydrolysis. The pyridine component suggests that the compound and its byproducts may be toxic and irritant. All waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
Spill Procedures
In the event of a spill, immediate action is required. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The contained material should then be transferred to a sealed, appropriately labeled container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of 4-Methyl-2-pyridyl trifluoromethanesulfonate involves a controlled hydrolysis reaction to convert it into less reactive substances, followed by neutralization and collection as hazardous waste. This entire procedure must be conducted within a certified chemical fume hood.
1. Preparation and Setup:
-
In a chemical fume hood, place a suitably sized beaker or flask, equipped with a magnetic stir bar, into an ice bath.
-
Add a volume of cold water to the flask that is at least ten times the volume of the triflate waste to be treated.
2. Controlled Quenching (Hydrolysis):
-
While stirring the cold water, slowly and carefully add the 4-Methyl-2-pyridyl trifluoromethanesulfonate waste to the flask. This can be done dropwise or in small portions to manage any potential exothermic reaction.
-
Upon addition, the triflate will begin to hydrolyze, forming 4-methyl-2-hydroxypyridine and trifluoromethanesulfonic acid.
-
After the addition is complete, continue to stir the mixture in the ice bath for approximately 30 minutes.
-
Remove the ice bath and allow the solution to warm to room temperature, stirring for at least an additional hour to ensure the hydrolysis is complete.
3. Neutralization:
-
The resulting solution will be acidic due to the formation of trifluoromethanesulfonic acid, a strong acid.
-
Slowly add a basic solution, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirring mixture. Be aware that this will cause the evolution of carbon dioxide gas.
-
Continue to add the basic solution incrementally until the pH of the mixture is neutral (between 6 and 8). Verify the pH using pH paper or a calibrated pH meter.
4. Waste Collection and Storage:
-
Once neutralized, transfer the aqueous solution to a designated hazardous waste container that is properly sealed and clearly labeled.[1] The label should accurately reflect the contents, for example: "Aqueous waste containing 4-methyl-2-hydroxypyridine and sodium trifluoromethanesulfonate".
-
It is crucial not to mix this waste with other incompatible waste streams.[1]
-
Store the waste container in a designated, secure satellite accumulation area pending final disposal.[1]
5. Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste management company to arrange for the collection and proper disposal of the waste, in accordance with all local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
Caption: A step-by-step workflow for the safe disposal of 4-Methyl-2-pyridyl Trifluoromethanesulfonate.
References
Essential Safety and Operational Guide for 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical reagents is paramount to ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a versatile reagent in organic synthesis. The following procedural steps and data are designed to answer specific operational questions and build a foundation of trust in safe laboratory practices.
Personal Protective Equipment (PPE)
When handling 4-Methyl-2-pyridyl Trifluoromethanesulfonate, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this chemical is in use.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. Consider double-gloving for added protection. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn, fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is also necessary. |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is mandatory. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and preventing hazardous situations.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and moisture.[1][2]
Storage:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials.[1]
-
Moisture Sensitivity: This compound may be sensitive to moisture; store under an inert atmosphere if possible.[2]
Spill Management Protocol
In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure.
Immediate Actions:
-
Evacuate: Alert personnel in the immediate area and evacuate the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Don appropriate PPE before attempting to clean the spill.
Cleanup Procedure:
-
Absorb: For small spills, cover with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Below is a logical workflow for handling a chemical spill:
Disposal Plan
Proper disposal of 4-Methyl-2-pyridyl Trifluoromethanesulfonate and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.
-
Disposal Method: Dispose of the chemical and contaminated materials through a licensed hazardous waste disposal company. All waste disposal must adhere to local, state, and federal regulations.[3] Do not dispose of down the drain or into the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
